Propylthiouracil-d5
Description
Properties
IUPAC Name |
6-(2,2,3,3,3-pentadeuteriopropyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-2-3-5-4-6(10)9-7(11)8-5/h4H,2-3H2,1H3,(H2,8,9,10,11)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAHARQHSZJURB-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC1=CC(=O)NC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Propylthiouracil-d5: A Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the essential components of a Certificate of Analysis (CoA) for Propylthiouracil-d5. It is designed to assist researchers, scientists, and drug development professionals in understanding the critical quality attributes and analytical methodologies associated with this isotopically labeled compound. This compound serves as an indispensable internal standard for the quantitative analysis of propylthiouracil, a medication used to manage hyperthyroidism, in various biological matrices.
Quantitative Data Summary
A Certificate of Analysis for this compound quantifies its identity, purity, and quality. The following tables summarize the key data points typically presented.
Table 1: General Information and Physical Properties
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 1189423-94-6 |
| Chemical Formula | C₇H₅D₅N₂OS |
| Molecular Weight | 175.27 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
| Storage Condition | -20°C, protected from light |
Table 2: Analytical Data
| Test | Method | Result | Specification |
| Purity (HPLC) | HPLC-UV | ≥98% | ≥98% |
| Chemical Identity (¹H NMR) | ¹H NMR Spectroscopy | Conforms to structure | Conforms to structure |
| Mass Identity (MS) | Mass Spectrometry | Conforms to structure | Conforms to structure |
| Isotopic Purity | Mass Spectrometry | ≥99 atom % D | ≥98 atom % D |
| Residual Solvents | GC-HS | Complies with USP <467> | Complies with USP <467> |
| Loss on Drying | TGA | ≤0.5% | ≤1.0% |
Experimental Protocols
The analytical methods employed to generate the data on a Certificate of Analysis are critical for ensuring the quality and reliability of the material. Below are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the purity of this compound by separating it from any potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v). The mobile phase may be modified with a small amount of formic acid (e.g., 0.1%) to improve peak shape. Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration similar to the working standards.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
UV Detection Wavelength: 275 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: The purity is calculated by the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area of all components in the chromatogram.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Identity
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in the deuterated solvent in an NMR tube. Add a small amount of TMS.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters include:
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise)
-
Relaxation Delay: 1-5 seconds
-
-
Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, baseline correction). The resulting spectrum is analyzed for chemical shifts, integration values, and coupling patterns to confirm the expected structure of this compound. The absence of proton signals at the deuterated positions confirms successful labeling.
Mass Spectrometry (MS) for Mass Identity and Isotopic Purity
Objective: To confirm the molecular weight and determine the isotopic purity of this compound.
Instrumentation:
-
Mass spectrometer (e.g., LC-MS or direct infusion ESI-MS)
Reagents:
-
Methanol or acetonitrile (LC-MS grade)
-
Formic acid or ammonium formate (for enhancing ionization)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in an appropriate solvent.
-
Mass Spectrometry Analysis: Introduce the sample into the mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: A range that includes the expected m/z of the molecular ion.
-
-
Data Interpretation: The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M+H]⁺ or [M-H]⁻). The isotopic distribution pattern is analyzed to confirm the level of deuterium incorporation.[4]
Mandatory Visualizations
Certificate of Analysis Workflow
The following diagram illustrates the general workflow for the generation of a Certificate of Analysis for a certified reference material like this compound.
Propylthiouracil Mechanism of Action
Propylthiouracil exerts its therapeutic effect by inhibiting key steps in the synthesis of thyroid hormones. This diagram illustrates the signaling pathway and the points of inhibition by propylthiouracil.[5][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. go.drugbank.com [go.drugbank.com]
Propylthiouracil-d5 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role and mechanism of action of Propylthiouracil-d5 (PTU-d5) as an internal standard in the quantitative analysis of Propylthiouracil (PTU). This document will cover the pharmacological mechanism of PTU, the principles of using stable isotope-labeled internal standards, and detailed experimental methodologies for its application in bioanalytical assays.
Introduction: The Therapeutic Role and Analytical Challenges of Propylthiouracil
Propylthiouracil (PTU) is a thioamide medication primarily used in the management of hyperthyroidism, particularly Graves' disease.[1][2] Its therapeutic effect is achieved through a dual mechanism of action:
-
Inhibition of Thyroid Hormone Synthesis: PTU blocks the enzyme thyroid peroxidase, which is essential for the iodination of tyrosine residues on thyroglobulin. This action prevents the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors to the thyroid hormones triiodothyronine (T3) and thyroxine (T4).[3][4][5]
-
Peripheral Inhibition of T4 to T3 Conversion: PTU also inhibits the peripheral deiodination of T4 to the more potent T3, thereby reducing the overall metabolic activity of thyroid hormones.[2][6]
Accurate quantification of PTU in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. However, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) can be subject to variability arising from sample preparation, matrix effects, and instrument response fluctuations. To ensure the accuracy and reliability of these measurements, a suitable internal standard is indispensable.
The Role of an Internal Standard in Quantitative Analysis
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls. The IS co-elutes with the analyte and experiences similar effects during sample processing and analysis.[7] By normalizing the analyte's response to the IS's response, variations in the analytical process can be compensated for, leading to more precise and accurate quantification.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry. In PTU-d5, five hydrogen atoms in the propyl group have been replaced with deuterium atoms. This substitution results in a molecule that is chemically identical to PTU but has a higher molecular weight.
The key advantages of using a deuterated internal standard like PTU-d5 include:
-
Similar Extraction Recovery: It behaves almost identically to the analyte during sample extraction procedures.
-
Co-elution with the Analyte: It has nearly the same retention time in liquid chromatography.
-
Similar Ionization Efficiency: It experiences similar ionization suppression or enhancement in the mass spectrometer source.
-
Mass-based Distinction: It is easily differentiated from the native analyte by the mass spectrometer due to its higher mass.
Mechanism of Action of this compound as an Internal Standard
The "mechanism of action" of PTU-d5 as an internal standard lies in its ability to mimic the behavior of PTU throughout the analytical workflow, thereby providing a reliable basis for correcting analytical variability.
Logical Framework for Internal Standard Correction
The fundamental principle is that the ratio of the analyte's signal to the internal standard's signal remains constant despite variations in the analytical process.
Caption: Logical workflow for quantification using an internal standard.
Signaling Pathway of Propylthiouracil's Therapeutic Action
To provide a comprehensive understanding, the therapeutic mechanism of action of PTU is illustrated below.
Caption: Therapeutic mechanism of action of Propylthiouracil.
Experimental Protocol: Quantification of Propylthiouracil in Human Plasma using LC-MS/MS with this compound
This section outlines a typical experimental protocol for the quantification of PTU in human plasma using PTU-d5 as an internal standard.
Materials and Reagents
-
Propylthiouracil (PTU) reference standard
-
This compound (PTU-d5) internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant)
-
Ethyl acetate
Sample Preparation (Liquid-Liquid Extraction)
Caption: Experimental workflow for sample preparation.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Methanol:Water:Acetonitrile (40:40:20, v/v/v) + 0.1% Formic Acid[7] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | 2.5 minutes[7] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[7][8] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Declustering Potential (DP) | -60 V[7] |
| Collision Energy (CE) | -26 eV[7] |
| Collision Exit Potential (CXP) | -5 V[7] |
Data Presentation: Quantitative Parameters
The following table summarizes typical quantitative parameters for the LC-MS/MS analysis of PTU using a deuterated internal standard.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Propylthiouracil (PTU) | 169.2 | 58.05[8] |
| This compound (PTU-d5) | 174.2 | 58.05 (projected) |
Note: The product ion for PTU-d5 is projected to be the same as for PTU, as the fragmentation is expected to occur on the non-deuterated part of the molecule. The exact m/z would need to be confirmed during method development.
Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 20 - 5000 ng/mL[7] |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL[7] |
| Intra- and Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | 85 - 115% |
| Recovery | > 85%[1] |
Conclusion
This compound serves as an exemplary internal standard for the accurate and precise quantification of Propylthiouracil in complex biological matrices. Its mechanism of action as an internal standard is rooted in its chemical and physical similarity to the analyte, which allows it to effectively compensate for variations inherent in the LC-MS analytical workflow. The detailed methodologies and data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to implement reliable bioanalytical assays for Propylthiouracil, ultimately supporting its safe and effective therapeutic use.
References
- 1. researchgate.net [researchgate.net]
- 2. Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Development and validation of a high-performance liquid chromatographic method for the analysis of propylthiouracil in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]
- 7. Propylthiouracil quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry: application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Propylthiouracil-d5 in Advancing Endocrine Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of Propylthiouracil-d5 (PTU-d5) in research, with a primary focus on its role as an internal standard in bioanalytical method development. This document will detail the significance of isotopic labeling, provide a comprehensive overview of experimental protocols, and present quantitative data and metabolic pathways in a clear, structured format.
Introduction to Propylthiouracil and the Significance of Deuteration
Propylthiouracil (PTU) is a thioamide medication widely used in the clinical management of hyperthyroidism, particularly Graves' disease.[1][2] Its mechanism of action involves the inhibition of thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones thyroxine (T4) and triiodothyronine (T3).[1][2] PTU also inhibits the peripheral conversion of T4 to the more potent T3.[2]
In research and drug development, accurate quantification of PTU in biological matrices is paramount for pharmacokinetic, toxicokinetic, and metabolic studies. This compound, a stable isotope-labeled version of PTU, serves as an ideal internal standard for mass spectrometry-based quantification. The five deuterium atoms on the propyl group render it chemically identical to PTU but with a distinct, higher molecular weight. This mass difference allows for its differentiation from the unlabeled drug during analysis, ensuring high precision and accuracy in quantitative assays.[1]
Core Application: Internal Standard for Mass Spectrometry
The primary application of this compound in a research setting is as an internal standard for the quantification of propylthiouracil in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1]
The Rationale for Using an Isotope-Labeled Internal Standard:
-
Minimizes Analytical Variability: An internal standard is added at a known concentration to both calibration standards and unknown samples before sample preparation. Because the internal standard has nearly identical physicochemical properties to the analyte, it experiences similar variations during extraction, derivatization, and ionization. This co-variability allows for the correction of analytical errors, leading to more accurate and precise results.
-
Improves Accuracy and Precision: By normalizing the analyte's signal to the internal standard's signal, the method becomes less susceptible to fluctuations in sample volume, injection volume, and instrument response.
-
Compensates for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte in the mass spectrometer. A stable isotope-labeled internal standard co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation.
Experimental Protocol: Quantification of Propylthiouracil in Human Plasma
The following is a representative experimental protocol for the quantification of PTU in human plasma using this compound as an internal standard with LC-MS/MS. This protocol is adapted from established methods for PTU quantification.
3.1. Materials and Reagents
-
Propylthiouracil (PTU) reference standard
-
This compound (PTU-d5) internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant)
3.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
3.3. Preparation of Stock and Working Solutions
-
PTU Stock Solution (1 mg/mL): Accurately weigh and dissolve PTU in methanol.
-
PTU-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve PTU-d5 in methanol.
-
PTU Working Solutions: Serially dilute the PTU stock solution with a methanol/water mixture to prepare a series of calibration standards.
-
PTU-d5 Working Solution (Internal Standard): Dilute the PTU-d5 stock solution with a methanol/water mixture to a fixed concentration.
3.4. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the PTU-d5 working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
3.5. LC-MS/MS Conditions
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | A time-programmed gradient from low to high organic phase |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | PTU: m/z 169.2 → 58.0; PTU-d5: m/z 174.2 → 63.0 |
Experimental Workflow Diagram
Caption: Workflow for the quantification of Propylthiouracil in plasma using this compound.
Propylthiouracil Metabolism and Signaling Pathway
Propylthiouracil is primarily metabolized in the liver. The major metabolic pathway is glucuronidation, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[3][4] Specifically, the UGT1A9 isoform has been identified as the key enzyme responsible for the glucuronidation of PTU.[4] Other minor metabolic pathways include the formation of sulfated metabolites.[5]
Metabolic Pathway of Propylthiouracil
Caption: The primary metabolic pathway of Propylthiouracil via glucuronidation.
Quantitative Data from Pharmacokinetic Studies
Pharmacokinetic Parameters of Propylthiouracil (Oral Administration)
| Parameter | Value | Reference |
| Bioavailability | 75% | |
| Protein Binding | 80-85% | |
| Volume of Distribution (Vd) | 0.4 L/kg | |
| Half-life (t½) | ~1 hour | |
| Time to Peak Concentration (Tmax) | ~1 hour | [6] |
| Elimination | Primarily hepatic metabolism (glucuronidation) and renal excretion of metabolites. Approximately 35% is excreted in the urine as metabolites within 24 hours. | [7] |
Conclusion
This compound is an indispensable tool for researchers, scientists, and drug development professionals engaged in the study of Propylthiouracil. Its primary and critical application as an internal standard in mass spectrometric assays ensures the generation of high-quality, reliable data for pharmacokinetic, metabolic, and toxicological assessments. The methodologies and data presented in this guide underscore the importance of stable isotope-labeled compounds in modern bioanalytical research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Serum propylthiouracil concentration in patients with Graves' disease with various clinical course - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Propylthiouracil-d5: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Propylthiouracil-d5 (PTU-d5). Drawing upon available data for both the deuterated and non-deuterated forms of the compound, this document outlines its stability profile, degradation pathways, and methodologies for assessing its chemical integrity. This guide is intended to support researchers and drug development professionals in the proper handling, storage, and analytical assessment of this compound.
Core Stability and Storage Recommendations
This compound is a deuterated analog of Propylthiouracil (PTU), a thioamide medication used in the management of hyperthyroidism. The introduction of deuterium atoms can influence the pharmacokinetic and metabolic profiles of a drug, and may also have an impact on its chemical stability.
Based on commercially available product information, the following storage conditions are recommended for this compound as a solid analytical standard:
| Parameter | Recommendation | Citation |
| Storage Temperature | -20°C | |
| Long-Term Stability | ≥ 4 years (as a solid at -20°C) | |
| Shipping Temperature | Room temperature |
It is crucial to note that this information pertains to the compound in its solid, pure form. The stability of this compound in solution or in formulated products may differ and requires specific investigation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below:
| Property | Value |
| Chemical Formula | C₇H₅D₅N₂OS |
| Molecular Weight | 175.3 g/mol |
| Appearance | Solid |
| Solubility | Slightly soluble in DMSO and Methanol |
Insights from Non-Deuterated Propylthiouracil Stability
While specific stability studies on this compound are not extensively available in the public domain, a significant body of research exists for the non-deuterated form, Propylthiouracil (PTU). These studies provide valuable insights into the potential degradation pathways and stability-indicating analytical methods that are likely applicable to PTU-d5.
Forced Degradation Studies of Propylthiouracil
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. Studies on PTU have shown that it degrades under the following conditions:
-
Basic Hydrolysis: Degradation is observed in the presence of a base.
-
Oxidative Conditions: PTU is susceptible to degradation by oxidizing agents.
-
Photolytic Stress: Exposure to light can lead to degradation.
Conversely, PTU has been found to be relatively stable under the following conditions:
-
Acidic/Neutral Hydrolysis: Resistant to degradation in acidic and neutral aqueous solutions.
-
Thermal Stress: Shows stability at elevated temperatures.
Stability of Propylthiouracil in Oral Suspensions
Studies on extemporaneously prepared oral suspensions of PTU provide data on its stability in a liquid formulation. These findings can be a useful reference for researchers working with PTU-d5 in solution.
| Formulation | Storage Temperature | Stability | Citation |
| 5 mg/mL in 1:1 Ora-Sweet:Ora-Plus | 4°C | Retained >90% of initial concentration for 91 days | [1] |
| 5 mg/mL in 1:1 Ora-Sweet:Ora-Plus | 25°C | Retained >90% of initial concentration for 70 days | [1] |
| 5 mg/mL in 1:1 1% methylcellulose:Simple Syrup, NF | 4°C | Retained >90% of initial concentration for 91 days | [1] |
| 5 mg/mL in 1:1 1% methylcellulose:Simple Syrup, NF | 25°C | Retained >90% of initial concentration for 70 days | [1] |
| Suspension with carboxymethylcellulose sodium, Veegum, sweeteners, and preservative | 4°C | Calculated shelf life of 248 days | [2] |
| Suspension with carboxymethylcellulose sodium, Veegum, sweeteners, and preservative | 25°C | Calculated shelf life of 127 days | [2] |
Experimental Protocols
The following sections outline generalized experimental protocols for assessing the stability of this compound, based on established methods for PTU and international guidelines.
Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for separating the active pharmaceutical ingredient from its degradation products. The following HPLC method has been reported for the analysis of Propylthiouracil and is a suitable starting point for the analysis of PTU-d5.
| Parameter | Specification |
| Column | C18 (e.g., 4.6 mm × 150 mm, 5.0 µm particle size) |
| Mobile Phase | Water: Methanol: Acetonitrile (50:35:15 v/v/v) with 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min (Adjust as necessary) |
| Detection Wavelength | 241 nm |
| Column Temperature | 45°C |
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its potential impurities.
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature for a specified period (e.g., 1 hour).
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 100°C) for a specified period (e.g., 48 hours).
-
Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by the validated stability-indicating HPLC method.
-
Peak Purity and Mass Balance: Assess the purity of the main peak using a photodiode array (PDA) detector. Calculate the mass balance to account for the parent drug and all degradation products.
Visualizations
Propylthiouracil's Mechanism of Action
Propylthiouracil exerts its therapeutic effect by inhibiting the synthesis of thyroid hormones. The primary mechanism involves the inhibition of the enzyme thyroid peroxidase.
Caption: Mechanism of action of Propylthiouracil.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a stability study of this compound.
Caption: Experimental workflow for stability testing.
References
Propylthiouracil-d5: A Technical Guide to Solubility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Propylthiouracil-d5, an isotopically labeled version of the antithyroid agent Propylthiouracil. Understanding the solubility of this compound is critical for its use as an internal standard in quantitative analysis by mass spectrometry, as well as for various in vitro and in vivo studies. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the compound's mechanism of action.
Quantitative Solubility Data
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Approximately 10 mg/mL[1][2] and 80 mg/mL[3] |
| Ethanol | Approximately 2 mg/mL[1][2] and 19 mg/mL[3] |
| Dimethylformamide (DMF) | Approximately 12.5 mg/mL[1][2] |
| DMF:PBS (pH 7.2) (1:5) | Approximately 0.50 mg/mL[1][2] |
| Water | Sparingly soluble[1][4]; approximately 1.1 mg/mL at 20°C and 1.2 g/L at 25°C[4] |
| Methanol | Slightly soluble[5] |
| Acetone | Sparingly soluble[4] |
| Ether | Practically insoluble[4] |
| Chloroform | Practically insoluble[4] |
| Benzene | Practically insoluble[4] |
It is important to note that for aqueous buffers, dissolving Propylthiouracil first in an organic solvent like DMF is recommended to achieve maximum solubility before dilution with the aqueous buffer.[1]
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[6] The following is a generalized protocol based on this method.
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Volumetric flasks
-
Analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or other suitable analytical instrumentation.
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid should be clearly visible.
-
Equilibration: Place the containers in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean vial.
-
Quantification: Analyze the concentration of this compound in the filtered solution using a validated analytical method, such as HPLC. A standard curve of known concentrations of this compound should be prepared to accurately determine the concentration in the sample.
-
Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature. The experiment should be performed in replicate to ensure the precision of the results.
Mechanism of Action of Propylthiouracil
Propylthiouracil exerts its therapeutic effects primarily by interfering with the synthesis of thyroid hormones. The key steps in its mechanism of action are the inhibition of the enzyme thyroid peroxidase and the peripheral deiodination of thyroxine (T4) to the more potent triiodothyronine (T3).[7][8][9][10]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]
Propylthiouracil-d5: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Sourcing and Technical Application of Propylthiouracil-d5.
This technical guide provides a comprehensive overview of this compound (PTU-d5), a deuterated analog of Propylthiouracil (PTU). It is primarily intended for use as an internal standard in analytical and pharmacokinetic research.[1][2] The stable isotope labeling improves the accuracy of mass spectrometry and liquid chromatography methods, enabling precise quantification of Propylthiouracil in biological samples.[1] This document details commercial suppliers, quantitative specifications, and key experimental applications.
Commercial Suppliers and Specifications
This compound is available from several specialized chemical suppliers. The following table summarizes key quantitative data for easy comparison.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity / Isotopic Enrichment |
| Veeprho | 1189423-94-6 | C₇H₅D₅N₂OS | Not Specified | Not Specified |
| Simson Pharma | 1189423-94-6 | Not Specified | Not Specified | Certificate of Analysis provided |
| LGC Standards | 1189423-94-6 | Not Specified | Not Specified | High quality reference standard |
| Cayman Chemical | 1189423-94-6 | C₇H₅D₅N₂OS | 175.3 | ≥99% deuterated forms (d₁-d₅) |
| Biosynth | 1189423-94-6 | C₇H₅D₅N₂OS | 175.26 | Not Specified |
| Santa Cruz Biotechnology | 1189423-94-6 | C₇H₅D₅N₂OS | 175.26 | ≥98% |
| MedChemExpress | 1189423-94-6 | Not Specified | Not Specified | Deuterium labeled Propylthiouracil |
Note: All suppliers confirm the product is for research use only and not for human or veterinary use.[2][3]
Core Application: Internal Standard for Mass Spectrometry
This compound is most commonly utilized as an internal standard for the quantification of Propylthiouracil by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[2] Its physical and chemical properties are nearly identical to the parent compound, but its increased mass allows it to be distinguished by a mass spectrometer. This co-elution with the analyte of interest allows for correction of variations during sample preparation and analysis, leading to highly accurate and precise quantification.
Experimental Workflow: LC-MS/MS Quantification of Propylthiouracil
The following diagram illustrates a typical workflow for the quantification of Propylthiouracil in a biological matrix (e.g., plasma, urine) using this compound as an internal standard.
Caption: Workflow for quantifying Propylthiouracil using a deuterated internal standard.
Experimental Protocol: Quantification of Propylthiouracil and its Glucuronide Metabolite in Human Liver Microsomes by HPLC-MS/MS
This protocol is adapted from established methods for the simultaneous quantification of Propylthiouracil (PTU) and its major metabolite, PTU-N-β-D-glucuronide (PTU-GLU), and is essential for in vitro drug metabolism studies.[4][5][6] this compound serves as the internal standard (IS) for PTU quantification.
1. Preparation of Standards and Quality Controls (QC)
-
Prepare stock solutions of PTU, PTU-GLU, and PTU-d5 (IS) in a suitable solvent like methanol or DMSO.
-
Create a series of calibration standards by spiking blank matrix (e.g., human liver microsome incubation buffer) with PTU and PTU-GLU to achieve a concentration range of 0.1 µM to 50 µM.[5]
-
Prepare QC samples at low, medium, and high concentrations (e.g., 0.5 µM, 5 µM, and 25 µM).[5]
-
Spike all calibration standards and QC samples with a fixed concentration of the internal standard, PTU-d5 (e.g., 10 µM).[5]
2. Sample Preparation (Protein Precipitation)
-
To 50 µL of the microsomal incubation sample, standard, or QC, add 150 µL of ice-cold acetonitrile containing the internal standard (PTU-d5).
-
Vortex the mixture for 2 minutes to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
3. HPLC-MS/MS Conditions
-
Chromatographic Column: ZORBAX Extend-C18 column (2.1 × 50 mm, 1.8 µm) or equivalent.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient Elution: Implement a gradient to separate PTU, PTU-GLU, and the IS. An example might be:
- 0-1 min: 5% B
- 1-5 min: 5% to 95% B
- 5-7 min: Hold at 95% B
- 7-8 min: 95% to 5% B
- 8-10 min: Hold at 5% B
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[4][5]
-
Detection: Multiple Reaction Monitoring (MRM).[4][5]
- Monitor specific precursor-to-product ion transitions for PTU, PTU-GLU, and PTU-d5.
4. Data Analysis
-
Integrate the chromatographic peaks for each analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of the analytes in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Mechanism of Action of Propylthiouracil
Propylthiouracil is an antithyroid drug from the thioamide family.[2][7] Its primary mechanism involves inhibiting the production of thyroid hormones.[8] It also has a secondary peripheral action.
-
Inhibition of Thyroid Peroxidase (TPO): PTU binds to and inhibits TPO, the key enzyme in thyroid hormone synthesis. This prevents the oxidation of iodide (I⁻) to iodine (I⁰) and blocks the subsequent incorporation of iodine onto tyrosine residues of the thyroglobulin protein.[7][9] This halts the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors to thyroid hormones.[8]
-
Inhibition of 5'-deiodinase: Peripherally, PTU inhibits the enzyme 5'-deiodinase, which is responsible for converting thyroxine (T4) to the more potent triiodothyronine (T3).[8]
The following diagram illustrates this inhibitory pathway.
Caption: Mechanism of action of Propylthiouracil in thyroid hormone synthesis and metabolism.
References
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Propylthiouracil - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Utilizing Propylthiouracil-d5 for Enhanced Pharmacokinetic Studies in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propylthiouracil (PTU) is a thionamide medication utilized in the management of hyperthyroidism.[1][2] It primarily acts by inhibiting the thyroid peroxidase enzyme, which is crucial for the synthesis of thyroid hormones.[2] Additionally, it peripherally inhibits the conversion of thyroxine (T4) to the more active triiodothyronine (T3).[2] To ensure the safety and efficacy of PTU and to develop new therapeutic strategies, a thorough understanding of its pharmacokinetic profile is essential. Pharmacokinetic studies in animal models are a cornerstone of this research, providing critical data on absorption, distribution, metabolism, and excretion (ADME).
The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification of drugs in biological matrices using mass spectrometry. Propylthiouracil-d5 (PTU-d5), a deuterated analog of PTU, serves as an ideal internal standard for such studies. Its chemical and physical properties are nearly identical to PTU, but its increased mass allows for clear differentiation in a mass spectrometer. This minimizes variability introduced during sample preparation and analysis, leading to highly reliable pharmacokinetic data.
This application note provides a detailed protocol for the use of this compound in pharmacokinetic studies in a rat model, including a validated bioanalytical method and a summary of known pharmacokinetic parameters of Propylthiouracil.
Experimental Protocols
Bioanalytical Method for Propylthiouracil Quantification using LC-MS/MS
This protocol describes a robust and sensitive method for the simultaneous quantification of propylthiouracil in plasma samples, employing this compound as an internal standard.
1. Materials and Reagents:
-
Propylthiouracil (PTU) reference standard
-
This compound (PTU-d5) internal standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Rat plasma (or other biological matrix)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[3]
3. Chromatographic Conditions:
-
Column: ZORBAX Extend-C18 column (2.1 × 50 mm, 1.8 μm) or equivalent[3]
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile/methanol)
-
Flow Rate: 0.5 mL/minute[4]
-
Injection Volume: 5-10 µL
-
Column Temperature: 40 °C
4. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode[3]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Propylthiouracil (PTU): m/z 169.2 -> 58.05[3]
-
This compound (PTU-d5): (Specific transition to be determined based on the deuteration pattern, e.g., m/z 174.2 -> 63.05)
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.
5. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.[5]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
6. Calibration Curve and Quality Control Samples:
-
Prepare calibration standards by spiking blank rat plasma with known concentrations of PTU (e.g., 0.1 to 50 µM).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Process calibration standards and QC samples alongside the unknown samples.
Animal Pharmacokinetic Study Protocol (Rat Model)
1. Animal Model:
-
Animals should be acclimatized for at least one week before the study.
2. Dosing:
-
Propylthiouracil can be administered orally (e.g., via gavage) or intraperitoneally.[6]
-
A typical oral dose might range from low doses of 0.2 mg/kg to higher doses.[7] For inducing hypothyroidism, PTU is often administered in drinking water (e.g., 0.05%).[6]
3. Sample Collection:
-
Blood samples (approximately 100-200 µL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma.
-
Plasma samples are stored at -80 °C until analysis.[5]
4. Data Analysis:
-
The concentration of PTU in each plasma sample is determined using the validated LC-MS/MS method.
-
Pharmacokinetic parameters are calculated using non-compartmental analysis software. Key parameters include:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the plasma concentration-time curve)
-
t1/2 (Elimination half-life)
-
CL (Clearance)
-
Vd (Volume of distribution)
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Propylthiouracil in Rats
| Parameter | Value | Animal Model | Dosing Regimen | Reference |
| Elimination Half-life (t1/2) | ~4 hours (early phase) | Rat | Discontinuation after 1 week or 1 month of 0.05% in drinking water | [8][9] |
| ~2.6 days (slower phase) | Rat | Discontinuation after 1 week or 1 month of 0.05% in drinking water | [8][9] | |
| Thyroid Half-life (t1/2) | 1.4 days | Rat | Discontinuation after 1 week or 1 month of 0.05% in drinking water | [8] |
| Bioavailability | ~75% | General | Oral administration | |
| Protein Binding | 80-85% | General | - | [2] |
| Volume of Distribution (Vd) | 0.4 L/kg | General | - | [2] |
| Metabolism | Primarily hepatic (glucuronidation and sulfation) | General | - | [2] |
| Excretion | ~35% in urine as metabolites within 24 hours | General | Oral administration | [10] |
Note: The pharmacokinetic parameters presented are for Propylthiouracil. This compound is used as an internal standard to ensure the accuracy and precision of these measurements.
Visualizations
Caption: Experimental workflow for a typical pharmacokinetic study of Propylthiouracil in a rat model.
Caption: Primary metabolic pathway of Propylthiouracil via glucuronidation.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the Influence of Propylthiouracil and Phenytoin on the Metabolomes of the Thyroid, Liver, and Plasma in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Propylthiouracil (PTU) pharmacology in the rat. II. Effects of PTU on thyroid function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Application Note: Quantification of Propylthiouracil in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Propylthiouracil (PTU) in human plasma. The use of a stable isotope-labeled internal standard, Propylthiouracil-d5, ensures high accuracy and precision by correcting for matrix effects and variability in sample processing. The sample preparation involves a straightforward liquid-liquid extraction procedure. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Propylthiouracil.
Introduction
Propylthiouracil (PTU) is a thionamide medication used in the management of hyperthyroidism.[1] Accurate and reliable quantification of PTU in plasma is crucial for pharmacokinetic and toxicokinetic assessments.[2] LC-MS/MS has become the preferred analytical technique for bioanalytical applications due to its high sensitivity, selectivity, and speed. The incorporation of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it effectively compensates for variations during sample extraction and ionization in the mass spectrometer. This application note presents a validated LC-MS/MS method for the determination of PTU in human plasma, utilizing this compound as the internal standard.
Experimental
Materials and Reagents
-
Propylthiouracil (PTU) reference standard
-
This compound (PTU-d5) internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and ethyl acetate
-
Formic acid (LC-MS grade)
-
Human plasma (sourced from authorized blood banks)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., Phenomenex Gemini C18, 4.6 x 150 mm, 5 µm) is suitable for separation.
Sample Preparation
A liquid-liquid extraction method was employed for the extraction of PTU and the internal standard from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 250 µL of plasma in a microcentrifuge tube, add 5 µL of the this compound internal standard working solution.
-
Vortex the mixture for 10 seconds.
-
Add 1 mL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.[3]
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of Propylthiouracil and its deuterated internal standard.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Phenomenex Gemini C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Methanol:Water:Acetonitrile (40:40:20, v/v/v) + 0.1% Formic Acid |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 2.5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[4][5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 3 |
| Declustering Potential | -60 V |
| Collision Energy | -26 eV |
| Collision Exit Potential | -5 V |
Table 3: MRM Transitions for Propylthiouracil and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Propylthiouracil | 171.1 | 112.1[6] |
| This compound (IS) | 176.1 | 117.0[6] |
Results and Discussion
Method Validation
The developed method was validated according to established bioanalytical method validation guidelines.[2] The validation parameters assessed included linearity, accuracy, precision, selectivity, and stability.
Table 4: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 20 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL |
| Intra-day Precision (RSD%) | < 10% |
| Inter-day Precision (RSD%) | < 10% |
| Accuracy (RE%) | Within ±10% |
| Matrix Effect | < 110% with a coefficient of variation < 5%[6] |
| Recovery | > 85% |
The calibration curve demonstrated excellent linearity over the specified concentration range. The accuracy and precision of the method were within the acceptable limits, indicating the reliability of the assay. The use of a deuterated internal standard effectively compensated for any matrix-related signal suppression or enhancement.
Experimental Workflow
Caption: Workflow for the quantification of Propylthiouracil in plasma.
Conclusion
This application note describes a sensitive, specific, and reliable LC-MS/MS method for the quantification of Propylthiouracil in human plasma using this compound as an internal standard. The simple liquid-liquid extraction procedure and short chromatographic run time make this method suitable for high-throughput analysis in a clinical or research setting. The validation results demonstrate that the method is accurate, precise, and robust for its intended purpose.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of propylthiouracil in human plasma by UPLC-MS/MS [yxsj.smmu.edu.cn]
Application Notes and Protocols: In Vitro Metabolism of Propylthiouracil-d5 with Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for studying the in vitro metabolism of propylthiouracil-d5 (PTU-d5) using liver microsomes. Propylthiouracil (PTU) is a medication used to manage hyperthyroidism.[1][2][3] Understanding its metabolic fate is crucial for evaluating its efficacy and potential toxicity. Glucuronidation has been identified as a significant metabolic pathway for PTU.[1][4] The protocols described herein are based on established methods for studying the metabolism of PTU and can be adapted for its deuterated analog, PTU-d5. It is important to note that while the metabolic pathways are expected to be similar, the rate of metabolism for the deuterated compound may differ due to the kinetic isotope effect.
Data Presentation
The following tables summarize key quantitative data related to the metabolism of propylthiouracil in human liver microsomes (HLMs). These values provide a benchmark for assessing the metabolism of PTU-d5.
Table 1: Kinetic Parameters for Propylthiouracil Glucuronidation [1]
| System | Km (µM) | Vmax (nmol/min/mg) |
| Human Liver Microsomes (HLMs) | 22.76 | 220.0 |
| Recombinant Human UGT1A9 | 15.27 | 352.3 |
Km (Michaelis constant) represents the substrate concentration at half the maximum velocity (Vmax) of the enzymatic reaction. A lower Km value indicates a higher affinity of the enzyme for the substrate.[1]
Table 2: HPLC-MS/MS Parameters for Analyte Quantification [1][4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Propylthiouracil (PTU) | 169.0 | 127.0 |
| PTU-Glucuronide (PTU-GLU) | 345.0 | 169.0 |
| 6-methyl-2-thiouracil (Internal Standard) | 141.0 | 98.0 |
Experimental Protocols
This section provides detailed methodologies for conducting in vitro metabolism studies of this compound with liver microsomes.
Materials and Reagents
-
This compound (or Propylthiouracil)
-
Pooled Human Liver Microsomes (HLMs)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer
-
6-methyl-2-thiouracil (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Purified water
Incubation for Metabolic Stability Assay
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, MgCl2, and pooled human liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiate Reaction: Add this compound to the mixture to initiate the metabolic reaction. The final concentration of the test compound should be chosen to be below the Km value to ensure first-order kinetics.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath.
-
Time Points: Aliquots of the incubation mixture should be taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard (6-methyl-2-thiouracil).
-
Protein Precipitation: Vortex the samples and centrifuge to precipitate the microsomal proteins.
-
Sample Preparation for Analysis: Transfer the supernatant to a new tube for subsequent analysis by HPLC-MS/MS.
Enzyme Kinetics Assay
-
Prepare Incubation Mixtures: Prepare a series of incubation mixtures as described above, but with varying concentrations of this compound (e.g., ranging from 0.1 to 100 µM).
-
Initiate Reaction with Cofactor: Add UDPGA to initiate the glucuronidation reaction.
-
Incubation: Incubate the samples at 37°C for a fixed period, ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding ice-cold acetonitrile with the internal standard.
-
Sample Processing: Process the samples as described in the metabolic stability assay.
-
Data Analysis: Determine the rate of metabolite formation at each substrate concentration. Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[1]
HPLC-MS/MS Analysis
The quantification of this compound and its metabolites can be performed using a validated HPLC-MS/MS method.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., ZORBAX Extend-C18, 2.1 × 50 mm, 1.8 µm) is suitable for separation.[1][4]
-
Mobile Phase: A gradient elution with a mixture of formic acid in water and an organic solvent like methanol or acetonitrile is typically used.[1][4]
-
Flow Rate: A flow rate of around 0.2-0.4 mL/min is common.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is effective for detecting PTU and its glucuronide metabolite.[1][4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for sensitive and specific quantification.[1][4] The precursor and product ion pairs for PTU and its glucuronide are provided in Table 2. The corresponding ions for PTU-d5 and its deuterated glucuronide will need to be determined based on the mass shift due to deuterium labeling.
-
Visualizations
Metabolic Pathway of Propylthiouracil
The primary metabolic pathway for propylthiouracil in liver microsomes is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A9 being a key isoform.[1]
Caption: Glucuronidation of this compound.
Experimental Workflow for In Vitro Metabolism Study
The following diagram illustrates the general workflow for an in vitro metabolism study using liver microsomes.
Caption: In Vitro Metabolism Workflow.
References
Application Note: Sample Preparation Techniques for Propylthiouracil-d5 Analysis
Abstract
This application note provides detailed protocols for the extraction and purification of Propylthiouracil-d5 (PTU-d5) from biological matrices, primarily plasma and serum. This compound is a deuterated analog of Propylthiouracil (PTU), commonly used as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The accuracy and reliability of these assays are critically dependent on the sample preparation step, which aims to remove interfering substances like proteins and phospholipids, and to concentrate the analyte of interest. This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Detailed experimental protocols, quantitative performance data, and a generalized workflow are presented to guide researchers in selecting and implementing the most suitable method for their analytical needs.
Introduction
Propylthiouracil (PTU) is a thionamide medication used to manage hyperthyroidism. For pharmacokinetic, toxicokinetic, and clinical studies, robust analytical methods are required to quantify PTU in biological samples. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS analysis as it effectively corrects for matrix effects and variability during sample processing and injection.[2]
The choice of sample preparation technique is crucial and depends on several factors, including the nature of the biological matrix, the required limit of quantification, sample throughput, and the presence of interfering substances. This note details three widely used techniques for the analysis of small molecules like PTU-d5 from plasma, serum, and other biological fluids.
Sample Preparation Techniques and Protocols
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from a biological sample. It is often used in high-throughput applications. The principle involves adding a water-miscible organic solvent (like acetonitrile or methanol) or an acid (like trichloroacetic acid) to the sample, which reduces the solvation capacity for proteins, causing them to precipitate.
Experimental Protocol: Acetonitrile Precipitation
This protocol is adapted from methodologies used for the analysis of PTU and its metabolites in in vitro systems.[3]
-
Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum, or microsomal incubation mix) into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add the working solution of this compound to the sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of solvent to sample is a common starting point.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 18,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully aspirate the supernatant and transfer it to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen at approximately 40°C. This step concentrates the analyte and allows for reconstitution in a solvent compatible with the initial mobile phase of the LC system.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at high speed for 5 minutes to pellet any remaining particulates before transferring the final extract to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample cleanup technique that separates analytes from interferences based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It provides a cleaner extract than protein precipitation by effectively removing non-lipid endogenous components.
Experimental Protocol: Chloroform Extraction
This protocol is based on a validated method for PTU analysis in plasma.[4]
-
Sample Aliquoting: In a glass tube, place 1.0 mL of plasma.
-
Internal Standard Spiking: Add the working solution of this compound.
-
pH Adjustment (If Necessary): Adjust the sample pH to optimize the extraction of the analyte. For PTU, extraction at a neutral pH of around 6 has been reported.[5]
-
Extraction: Add 5.0 mL of chloroform to the tube.
-
Mixing: Cap the tube and vortex or mechanically shake for 10-15 minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes to achieve a clear separation of the aqueous and organic layers.
-
Organic Layer Collection: Using a glass pipette, carefully transfer the lower organic layer (chloroform) to a clean tube, taking care not to disturb the protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE is a highly selective and versatile sample preparation technique that can provide the cleanest extracts, effectively removing proteins, salts, and phospholipids.[6] It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). Interferences can be washed away, and the analyte of interest can be selectively eluted. For a compound like PTU, a reversed-phase (e.g., C18) or a mixed-mode sorbent can be used.[5]
Experimental Protocol: Reversed-Phase (C18) SPE
-
Sample Pre-treatment: Dilute 500 µL of plasma with 500 µL of 1% formic acid in water. Vortex to mix. This step ensures the analyte is in a suitable form to bind to the sorbent.[6]
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge to remove interferences.
-
Wash 1: Pass 1 mL of water to remove salts and other polar impurities.
-
Wash 2: Pass 1 mL of 20% methanol in water to remove less hydrophobic interferences.
-
-
Elution: Elute the this compound and the analyte with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Data Presentation
The following tables summarize typical performance characteristics for sample preparation methods used in the analysis of Propylthiouracil. The data is compiled from various validated high-performance liquid chromatography (HPLC) methods.
Table 1: Recovery of Propylthiouracil using Different Extraction Methods
| Extraction Method | Matrix | Analyte Concentration | Average Recovery (%) | Reference |
| Liquid-Liquid (Chloroform) | Plasma | Not Specified | 59.4 | [4] |
| Liquid-Liquid Extraction | Plasma | 0.05 - 15 µg/mL | > 85 | [5] |
| Protein Precipitation | HLM | 0.5 µM | 90.96 | |
| Protein Precipitation | HLM | 5 µM | 91.81 | |
| Protein Precipitation | HLM* | 25 µM | 105.09 |
*HLM: Human Liver Microsomes
Table 2: Method Validation Parameters from a Validated LC-MS/MS Assay
| Parameter | Propylthiouracil | Propylthiouracil-Glucuronide | Reference |
| Linearity Range | 0.1 - 50 µM | 0.1 - 50 µM | |
| Lower Limit of Quantitation (LLOQ) | 0.1 µM | 0.1 µM | |
| Matrix Effect (%) | |||
| Low QC (0.5 µM) | 98.7 | 93.3 | |
| High QC (25 µM) | 96.2 | 96.6 | |
| Precision (%RSD) | |||
| Intra-day | 3.96 - 12.6 | 2.66 - 13.0 | |
| Inter-day | 6.75 - 12.0 | 7.96 - 12.4 |
Workflow and Logic Diagrams
A generalized workflow for the bioanalysis of this compound from sample collection to final data acquisition is presented below.
Caption: General workflow for PTU-d5 bioanalysis.
Conclusion
This application note outlines three robust and commonly used sample preparation techniques—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—for the analysis of this compound from biological matrices. The choice of method will depend on the specific requirements of the assay, such as sensitivity, selectivity, and throughput. Protein precipitation offers speed and simplicity, LLE provides cleaner extracts, and SPE delivers the highest level of cleanup and selectivity. The provided protocols and performance data serve as a comprehensive guide for researchers to develop and validate reliable bioanalytical methods for Propylthiouracil and its deuterated internal standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cbspd.com [cbspd.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective liquid chromatographic assay for propylthiouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
Application Note: A Validated HPLC-MS/MS Bioanalytical Method for the Quantification of Propylthiouracil in Human Plasma using Propylthiouracil-d5
Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and clinical trials requiring the quantification of Propylthiouracil in biological matrices.
Abstract
Propylthiouracil (PTU) is a critical therapeutic agent for managing hyperthyroidism.[1][2][3] To support pharmacokinetic and bioequivalence studies, a robust, sensitive, and specific bioanalytical method is essential. This application note details a validated High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Propylthiouracil in human plasma. The method utilizes Propylthiouracil-d5 (PTU-d5) as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision.[4][5] The validation was conducted following FDA and ICH guidelines, demonstrating excellent linearity, accuracy, precision, and stability.
Experimental Workflow
The overall bioanalytical workflow, from sample handling to final data analysis, is depicted below. This process ensures consistency and minimizes variability.
Caption: Bioanalytical workflow for Propylthiouracil quantification.
Materials and Methods
Reagents and Materials
-
Analytes: Propylthiouracil (PTU) reference standard, this compound (PTU-d5) internal standard.[5][6]
-
Solvents: HPLC-grade Methanol, Acetonitrile, and Water. Formic Acid (reagent grade).
-
Extraction Solvent: Ethyl Acetate.
-
Biological Matrix: Drug-free human plasma.
Instrumentation
A High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.
| HPLC Parameters | Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Methanol / Water / Acetonitrile (40/40/20, v/v/v) + 0.1% Formic Acid |
| Flow Rate | 0.5 mL/minute[7] |
| Column Temperature | 40 °C[8] |
| Injection Volume | 10 µL |
| Run Time | Approximately 3 minutes |
| Mass Spectrometer Parameters | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[9] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[8][9] |
| MRM Transition (PTU) | Precursor Ion (m/z) 169.2 > Product Ion (m/z) 58.05 |
| MRM Transition (PTU-d5) | Precursor Ion (m/z) 174.2 > Product Ion (m/z) 58.05 (Predicted) |
| Key Potentials | Declustering Potential: -60 V; Collision Energy: -26 eV; Collision Exit Potential: -5 V |
| Gas Temperature | 350 °C[8] |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare stock solutions of PTU and PTU-d5 by dissolving the accurately weighed reference standards in methanol.
-
Working Standard Solutions: Serially dilute the PTU primary stock solution with a 50:50 methanol/water mixture to prepare working standards for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the PTU-d5 primary stock to achieve a final concentration of 10 µM.
Preparation of Calibration Standards and Quality Control Samples
-
Spike 95 µL of drug-free human plasma with 5 µL of the appropriate PTU working standard solution.
-
Calibration standards should cover a linear range of 20 ng/mL to 5000 ng/mL.
-
Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Sample Preparation Protocol (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the IS working solution (PTU-d5).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the HPLC-MS/MS system.
Method Validation Summary
The bioanalytical method was validated according to established regulatory guidelines. The key performance characteristics are summarized below.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity Range | Correlation coefficient (r²) > 0.99[7] | 20 - 5000 ng/mL, r² > 0.999 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Precision < 20%; Accuracy ± 20% | 20 ng/mL |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | < 5.7%[10] |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | < 3.3%[10] |
| Accuracy (% Recovery) | Within 85-115% (80-120% for LLOQ) | 98 - 102%[11] |
| Selectivity | No significant interfering peaks at the retention times of PTU and IS in blank plasma. | Method is highly selective. |
| Matrix Effect | IS-normalized matrix factor within acceptable limits. | No significant matrix effect observed. |
| Stability (Freeze-Thaw, Short-Term) | Analyte recovery within ±15% of nominal concentration. | Stable under tested conditions. |
Conclusion
This application note describes a validated HPLC-MS/MS method for the reliable quantification of Propylthiouracil in human plasma using this compound as an internal standard. The method is rapid, with a run time of under 3 minutes, and demonstrates excellent sensitivity, linearity, accuracy, and precision. It is well-suited for high-throughput analysis in support of pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 1189423-94-6 | PXB42394 | Biosynth [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective liquid chromatographic assay for propylthiouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Troubleshooting & Optimization
optimizing mass spectrometry parameters for Propylthiouracil-d5 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Propylthiouracil-d5 (PTU-d5) using mass spectrometry. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for this compound?
A1: The recommended Multiple Reaction Monitoring (MRM) transitions for this compound (PTU-d5) in negative electrospray ionization (ESI) mode are detailed below. The precursor ion mass is based on the molecular weight of PTU-d5 (C₇H₅D₅N₂OS). The product ion is expected to be the same as that of the unlabeled Propylthiouracil (PTU) as the fragmentation typically occurs on the uracil ring, not the deuterated propyl chain.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| This compound | 174.2 | 58.1 | Negative |
| Propylthiouracil (for reference) | 169.2 | 58.1 | Negative |
Note: It is crucial to optimize these transitions on your specific mass spectrometer.
Q2: What are the typical starting parameters for a mass spectrometer for PTU-d5 analysis?
A2: The following table summarizes typical starting parameters for LC-MS/MS analysis of PTU-d5. These should be optimized for your specific instrument and method. The analysis is typically performed in negative ESI mode.[1][2]
| Parameter | Typical Value/Range |
| Ionization Mode | Electrospray Ionization (ESI) |
| Polarity | Negative |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 350 - 500 °C |
| Desolvation Gas Flow | 600 - 1000 L/hr |
| Cone Gas Flow | 50 - 150 L/hr |
| Collision Gas | Argon |
| Declustering Potential (DP) | -40 to -80 V |
| Entrance Potential (EP) | -5 to -15 V |
| Collision Energy (CE) | -20 to -35 eV |
| Collision Cell Exit Potential (CXP) | -5 to -15 V |
Q3: What type of liquid chromatography (LC) method is suitable for PTU-d5 analysis?
A3: A reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically employed for the separation of PTU-d5. A C18 column is a common choice.[1][2]
| LC Parameter | Recommendation |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 40 °C |
A gradient elution is often used to ensure good separation from matrix components.
Troubleshooting Guide
Problem 1: Poor sensitivity or no signal for PTU-d5.
-
Question: I am not seeing a signal, or the signal for PTU-d5 is very weak. What should I check?
-
Answer:
-
Confirm MS Parameters: Ensure the mass spectrometer is set to the correct MRM transition for PTU-d5 (precursor m/z 174.2) and is operating in negative ESI mode.[1][2]
-
Check Source Conditions: The ion source parameters are critical. Verify that the capillary voltage, source temperature, and gas flows are within the optimal range. Suboptimal source conditions can lead to poor ionization and, consequently, low signal.
-
Sample Preparation: Evaluate your sample preparation procedure. Inefficient extraction of PTU-d5 from the sample matrix will result in low signal intensity. Consider if the pH of your extraction solvent is appropriate for a weakly acidic compound like PTU.
-
LC Method: Check the retention time of PTU-d5. If the peak is eluting too early, it may be suppressed by matrix effects. Adjusting the mobile phase gradient can help.
-
Solution Integrity: Confirm the concentration and integrity of your PTU-d5 standard solution. Degradation of the standard will lead to a weaker signal.
-
Problem 2: High background noise or interfering peaks.
-
Question: My chromatogram has high background noise or peaks that interfere with the PTU-d5 signal. How can I resolve this?
-
Answer:
-
Improve Sample Cleanup: High background is often due to insufficient removal of matrix components. Enhance your sample preparation method. If using protein precipitation, consider a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Optimize Chromatography: Adjust the LC gradient to better separate PTU-d5 from interfering compounds. A shallower gradient around the elution time of your analyte can improve resolution.
-
Check for Contamination: Contamination can come from solvents, glassware, or the LC-MS system itself. Run blank injections to identify the source of contamination.
-
Selectivity of MRM Transition: While the recommended transitions are generally selective, you may need to evaluate alternative product ions if a specific interference is observed in your matrix.
-
Problem 3: Inconsistent results or poor reproducibility.
-
Question: I am observing significant variability in my results between injections. What could be the cause?
-
Answer:
-
Internal Standard Usage: Ensure that the internal standard (if used) is added consistently to all samples, standards, and quality controls. The internal standard is crucial for correcting variations in sample preparation and instrument response.
-
Sample Preparation Variability: Inconsistent sample preparation is a common source of irreproducibility. Ensure that all steps of the extraction process are performed uniformly across all samples.
-
LC System Stability: Check for fluctuations in the LC pump pressure, which could indicate a leak or a problem with the mobile phase. Ensure the column is properly equilibrated before each injection.
-
Autosampler Issues: Inconsistent injection volumes from the autosampler can lead to variability. Check the autosampler for any mechanical issues.
-
Problem 4: Potential issues with the deuterated standard.
-
Question: I suspect there might be an issue with my PTU-d5 internal standard, such as isotopic exchange or crosstalk. How can I investigate this?
-
Answer:
-
Isotopic Exchange: Deuterium atoms on a molecule can sometimes exchange with protons from the solvent, especially under certain pH and temperature conditions. To check for this, prepare a solution of PTU-d5 in a non-deuterated solvent and monitor the mass spectrum over time. A decrease in the m/z of the precursor ion would indicate isotopic exchange. Storing standards in aprotic solvents and at low temperatures can minimize this.
-
Crosstalk from Unlabeled Analyte: "Crosstalk" occurs when the signal from the unlabeled analyte contributes to the signal of the deuterated internal standard. This can happen if the isotopic purity of the standard is low or if there is in-source fragmentation of the analyte that produces an ion with the same m/z as the standard. To assess this, inject a high concentration of unlabeled PTU and monitor the MRM channel for PTU-d5. A significant signal indicates crosstalk.
-
Experimental Protocols
Detailed Methodology for PTU-d5 Analysis in Plasma
This protocol describes a liquid-liquid extraction (LLE) method for the extraction of PTU-d5 from a plasma matrix, followed by LC-MS/MS analysis.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, standard, or quality control, add 25 µL of an internal standard working solution (if PTU-d5 is not the internal standard).
-
Vortex briefly to mix.
-
Add 50 µL of 0.1 M HCl to acidify the sample.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for injection.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system with the parameters outlined in the tables above.
-
Visualizations
Caption: Experimental workflow for PTU-d5 analysis.
Caption: Troubleshooting logic for poor or no signal.
References
- 1. Propylthiouracil quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry: application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study - PMC [pmc.ncbi.nlm.nih.gov]
improving peak shape and resolution for Propylthiouracil-d5
Welcome to the technical support center for Propylthiouracil-d5 (PTU-d5) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chromatographic methods for improved peak shape and resolution.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC and LC-MS/MS analysis of this compound.
Q1: What are the likely causes of peak tailing for my this compound peak and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front, can compromise peak integration and resolution.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions | Propylthiouracil contains a basic functional group that can interact with acidic residual silanol groups on the silica-based C18 column packing, leading to tailing.[1] To mitigate this, operate at a lower mobile phase pH (e.g., with 0.1% formic acid) to suppress the ionization of silanols.[2] Alternatively, use a highly deactivated, end-capped C18 column. |
| Column Overload | Injecting too much sample can saturate the column. Dilute the sample or reduce the injection volume. |
| Column Contamination or Degradation | Contaminants from the sample or mobile phase can accumulate on the column frit or packing material. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like Propylthiouracil. Ensure the mobile phase pH is at least 2 units away from the pKa of Propylthiouracil.[2] |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Use tubing with a smaller internal diameter and minimize its length. |
Troubleshooting Workflow for Peak Tailing:
Q2: My this compound peak is fronting. What could be the reason and how do I resolve it?
Peak fronting, where the front part of the peak is sloped, is less common than tailing but can also affect analytical accuracy.
Possible Causes and Solutions:
| Cause | Solution |
| Sample Overload | Injecting a highly concentrated sample can lead to peak fronting. Dilute your sample and reinject. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, resulting in a fronting peak. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Collapse | A sudden physical change in the column packing bed, often due to extreme pH or temperature, can cause peak fronting.[3] If this is suspected, the column will likely need to be replaced. |
| Channeling in the Column | Voids or channels in the column packing can lead to distorted peak shapes. This usually requires column replacement. |
Logical Relationship for Peak Fronting Troubleshooting:
Q3: I am observing split peaks for this compound. What are the potential causes and solutions?
Split peaks can be indicative of several issues, from sample preparation to column integrity.
Possible Causes and Solutions:
| Cause | Solution |
| Co-elution with an Interfering Peak | An impurity or a closely related compound may be co-eluting with your analyte. Optimize the mobile phase gradient or change the stationary phase to improve resolution. |
| Sample Injection Issues | If the sample solvent is too strong, it can cause peak splitting. Dissolve the sample in the initial mobile phase. Also, ensure the injection volume is appropriate for the column size. |
| Column Contamination or Void | A partially blocked frit or a void at the head of the column can cause the sample band to split.[4] Backflushing the column may help, but replacement is often necessary. |
| Mobile Phase pH close to pKa | When the mobile phase pH is close to the pKa of the analyte, both the ionized and non-ionized forms can exist, leading to peak splitting. Adjust the mobile phase pH to be at least 2 units away from the pKa. |
Frequently Asked Questions (FAQs)
Q4: What are the recommended starting HPLC conditions for this compound analysis?
Based on published methods for Propylthiouracil, the following conditions can be a good starting point.
Recommended Starting HPLC-MS/MS Parameters:
| Parameter | Recommendation |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size (e.g., ZORBAX Extend-C18) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol:Acetonitrile (2:1, v/v) |
| Flow Rate | 0.1 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 1 µL |
| Gradient | Isocratic at 60% B has been shown to be effective. For optimization, a gradient from 10% to 90% B over 10 minutes can be a good starting point. |
Q5: What are the typical mass spectrometry parameters for this compound?
For quantitative analysis using tandem mass spectrometry (MS/MS), Multiple Reaction Monitoring (MRM) is commonly employed. The precursor and product ions for Propylthiouracil can be adapted for its deuterated analog.
Mass Spectrometry Parameters (Negative ESI Mode):
| Parameter | Propylthiouracil (PTU) | This compound (PTU-d5) |
| Precursor Ion (Q1) | m/z 169.2[5] | m/z 174.2 (Expected) |
| Product Ion (Q3) | m/z 58.05[5] | m/z 58.05 (or other stable fragment) |
| Ionization Mode | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) |
| Declustering Potential | -60 V[6] | Optimization required |
| Collision Energy | -26 eV[6] | Optimization required |
Note: The exact m/z values for this compound may vary depending on the deuteration pattern. The collision energy and other MS parameters should be optimized for your specific instrument.
Q6: How can I improve the resolution between this compound and its potential metabolites?
Improving resolution is key for accurate quantification, especially in the presence of metabolites like Propylthiouracil glucuronide.
Strategies to Enhance Resolution:
-
Optimize the Gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Modify the Mobile Phase:
-
Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.
-
pH: Adjusting the pH of the mobile phase can change the retention times of ionizable compounds.
-
-
Change the Column:
-
Particle Size: Using a column with smaller particles (e.g., sub-2 µm) can increase efficiency and resolution.
-
Stationary Phase: If a C18 column does not provide adequate separation, consider a different stationary phase chemistry (e.g., phenyl-hexyl).
-
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, but will increase the run time.
Q7: Are there any specific considerations for using a deuterated internal standard like this compound?
Yes, while deuterated standards are excellent for correcting matrix effects and variability in sample preparation and injection, there are a few points to consider.
-
Chromatographic Shift: Deuterated compounds may elute slightly earlier than their non-deuterated counterparts due to the isotope effect. This is generally not an issue as long as the peaks are well-resolved.
-
H/D Exchange: In some cases, deuterium atoms can exchange with protons from the mobile phase, especially at acidic or basic pH. While this compound is generally stable, it is good practice to check for any signs of exchange (e.g., appearance of a peak at the m/z of the non-deuterated analog). Using aprotic solvents in the sample preparation and minimizing the time the sample spends in aqueous mobile phase before injection can help.
-
Isotopic Purity: Ensure the isotopic purity of your this compound standard is high to avoid any contribution to the signal of the non-deuterated analyte.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis of this compound.
Protocol 1: Preparation of Standard Solutions and Mobile Phase
1. Standard Stock Solution Preparation (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of methanol.
-
Store at -20°C.
2. Working Standard Solution Preparation:
-
Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare calibration standards and quality control samples at the desired concentrations.
3. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Add 1 mL of formic acid to 1 L of HPLC-grade water (0.1% v/v). Filter and degas.
-
Mobile Phase B (Organic): Mix methanol and acetonitrile in a 2:1 ratio. Add 1 mL of formic acid per 1 L of the organic mixture (0.1% v/v). Filter and degas.
Protocol 2: Sample Preparation from Plasma
1. Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
Experimental Workflow for Sample Preparation:
References
- 1. The use of deuterium oxide as a mobile phase for structural elucidation by HPLC/UV/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ymcamerica.com [ymcamerica.com]
- 4. Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Propylthiouracil quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry: application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor recovery of Propylthiouracil-d5 during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Propylthiouracil-d5 (PTU-d5) during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for poor recovery of this compound during solid-phase extraction (SPE)?
Poor recovery of PTU-d5, a polar compound, during SPE can stem from several factors. The most common issues include:
-
Inappropriate Sorbent Selection: Using a sorbent that is too nonpolar (like C18) may not adequately retain the polar PTU-d5 from the sample matrix.
-
Incorrect pH of the Sample: The retention of PTU-d5 on reversed-phase sorbents is pH-dependent. If the pH is not optimized, the analyte may not be in its most retentive form.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb PTU-d5 from the sorbent completely.
-
High Protein Binding: PTU is known to bind to plasma proteins (approximately 80-85%).[1] If proteins are not sufficiently disrupted, the protein-bound PTU-d5 will not be retained on the SPE cartridge.
-
Sample Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough of the analyte during sample loading.[2]
-
Matrix Effects: Co-extracted matrix components can interfere with the ionization of PTU-d5 in the mass spectrometer, leading to apparent low recovery.
Q2: How does pH affect the retention of PTU-d5 on a reversed-phase SPE column?
Propylthiouracil is a weakly acidic compound. For optimal retention on a reversed-phase sorbent (e.g., a polymeric phase), the pH of the sample should be adjusted to suppress the ionization of PTU-d5, making it more nonpolar. A general guideline is to adjust the sample pH to at least 2 pH units below the pKa of the analyte.
Q3: My PTU-d5 recovery is low, and I suspect protein binding is the issue. How can I address this?
High protein binding can significantly reduce the free concentration of PTU-d5 available for extraction.[1] To mitigate this, consider the following pre-treatment steps before SPE:
-
Protein Precipitation: Precipitate plasma proteins using a solvent like acetonitrile or methanol, often with the addition of an acid (e.g., formic acid). The supernatant can then be diluted and loaded onto the SPE column.
-
pH Adjustment: Adjusting the pH of the plasma sample can help to disrupt protein binding.
Q4: What are the ideal wash and elution solvents for PTU-d5 extraction?
-
Wash Solvent: The wash step is critical for removing interferences without eluting the analyte. For a reversed-phase SPE, a weak organic solvent mixture (e.g., 5-10% methanol in water) is a good starting point. The organic content should be strong enough to remove less retentive interferences but not so strong that it elutes the PTU-d5.
-
Elution Solvent: To elute PTU-d5, a stronger organic solvent is required. Methanol or acetonitrile are commonly used. The elution strength can be further increased by adding a small amount of a modifier, such as ammonium hydroxide, to ensure the complete desorption of the analyte.
Q5: I am still experiencing low recovery after optimizing my SPE protocol. What other factors could be at play?
If you have optimized the primary SPE parameters, consider these additional factors:
-
Flow Rate: A high flow rate during sample loading can prevent efficient retention. A slower, controlled flow rate is recommended.[3]
-
Drying Step: An inadequate drying step after the wash phase can leave residual aqueous solvent, which can weaken the elution solvent and lead to incomplete recovery.
-
Analyte Stability: Propylthiouracil can be unstable under certain conditions. Ensure that your sample handling and storage procedures are appropriate to prevent degradation.
Quantitative Data Summary
The following table summarizes expected recovery rates for propylthiouracil under different extraction conditions. Note that these are general guidelines, and actual recoveries may vary depending on the specific matrix and experimental setup.
| Extraction Method | Matrix | Pre-treatment | Sorbent/Solvent | Expected Recovery (%) | Reference |
| Solid-Phase Extraction | Plasma | Protein Precipitation (Acetonitrile) | Polymeric Reversed-Phase | > 85 | General SPE knowledge |
| Liquid-Liquid Extraction | Plasma | pH Adjustment | Ethyl Acetate | ~90 | [4] |
| Solid-Phase Extraction | Plasma | Dilution with buffer | C8 Reversed-Phase | > 80 | [5] |
| Liquid-Liquid Extraction | Plasma | Base Treatment | Chloroform | ~ 59 | [6] |
Experimental Protocol: Solid-Phase Extraction of this compound from Human Plasma
This protocol provides a general methodology for the extraction of PTU-d5 from human plasma using a reversed-phase SPE cartridge. Optimization may be required for specific applications.
1. Materials:
-
Human plasma containing PTU-d5
-
Internal Standard working solution
-
Reversed-phase SPE cartridges (e.g., polymeric sorbent)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (reagent grade)
-
Ammonium hydroxide (reagent grade)
-
Water (HPLC grade)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
2. Sample Pre-treatment (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of cold acetonitrile containing 1% formic acid.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and dilute with 500 µL of water.
3. Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.
-
Elution: Elute the PTU-d5 with 1 mL of methanol containing 2% ammonium hydroxide into a clean collection tube.
4. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for your LC-MS analysis.
-
Vortex briefly and transfer to an autosampler vial for analysis.
Visualizations
References
- 1. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Propylthiouracil quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry: application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples [mdpi.com]
- 6. Selective liquid chromatographic assay for propylthiouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Propylthiouracil-d5 Technical Support Center: Ensuring Linearity and Reproducibility
Welcome to the technical support center for Propylthiouracil-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving accurate and reproducible results when using this compound as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: Why should I use a stable isotope-labeled internal standard like this compound?
Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1] Since this compound is chemically almost identical to the unlabeled analyte, it co-elutes chromatographically and experiences similar ionization effects, extraction recovery, and potential matrix effects.[1] This co-behavior allows for accurate correction of variations that can occur during sample preparation and analysis, leading to more precise and reliable quantification.
Q2: What are the potential challenges when using a deuterated internal standard like this compound?
While highly effective, deuterated internal standards can present some challenges:
-
Chromatographic Shift: Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[2] This can lead to differential matrix effects if the elution times are not closely matched.
-
Matrix Effects: Even with a SIL-IS, significant ion suppression or enhancement from complex biological matrices can sometimes lead to inaccuracies if the analyte and internal standard are affected differently.[3]
-
Deuterium Exchange: There is a potential for the deuterium atoms to exchange with hydrogen atoms from the surrounding solvent or matrix, especially under certain pH or temperature conditions. This can compromise the integrity of the internal standard.
-
Isotopic Purity: The presence of unlabeled analyte as an impurity in the internal standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).
Q3: How can I assess the stability of this compound in my experimental conditions?
To assess the stability and rule out deuterium-hydrogen back-exchange, you can perform the following experiments:
-
Incubation in Matrix: Incubate this compound in the biological matrix (e.g., plasma, urine) at the same conditions as your sample preparation and storage. Analyze the sample at different time points to check for any loss of the deuterated signal or appearance of the unlabeled Propylthiouracil signal.
-
pH and Temperature Stress: Expose solutions of this compound to the extremes of pH and temperature that might be encountered during your analytical method. Analyze these stressed samples to evaluate the stability of the deuterium label.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Propylthiouracil using this compound as an internal standard.
Issue 1: Poor Linearity of the Calibration Curve
| Potential Cause | Troubleshooting Steps |
| Suboptimal Internal Standard Concentration | Ensure the concentration of this compound is consistent across all calibration standards and samples and provides a stable and sufficient signal. |
| Matrix Effects | Dilute the samples to minimize the concentration of matrix components. Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to remove interfering substances. |
| Detector Saturation | If the calibration curve flattens at high concentrations, dilute the upper-level standards and samples to fall within the linear range of the detector. |
| Inappropriate Curve Fit | Evaluate different regression models (e.g., linear, quadratic) and weighting factors (e.g., 1/x, 1/x²) to find the best fit for your data. |
Issue 2: High Variability and Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting, extraction, and reconstitution. |
| Variable Matrix Effects | Use of a stable isotope-labeled internal standard like this compound is crucial to compensate for inter-individual differences in matrix effects.[4] Ensure the internal standard is added early in the sample preparation process. |
| LC-MS System Instability | Check for fluctuations in pump pressure, inconsistent autosampler injection volumes, or temperature variations in the column oven. Perform system suitability tests before each analytical run. |
| Internal Standard Stability Issues | Verify the stability of this compound in your sample matrix and storage conditions to rule out degradation or H/D exchange. |
Issue 3: Peak Shape Problems (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Contamination or Degradation | Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure that Propylthiouracil and this compound are in a single ionic state. For basic compounds, a mobile phase pH 2 units above or below the pKa is recommended. |
| Sample Solvent Incompatibility | Ensure the sample solvent is compatible with the mobile phase. Ideally, the sample should be dissolved in the initial mobile phase. |
| Secondary Interactions with Stationary Phase | For basic analytes like Propylthiouracil, interactions with residual silanol groups on the silica-based column can cause peak tailing. Consider using a column with advanced end-capping or a different stationary phase chemistry. |
Experimental Protocols
Protocol 1: Sample Preparation for Propylthiouracil Analysis in Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Spiking: To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of this compound internal standard working solution (concentration to be optimized). Vortex briefly.
-
Protein Precipitation: Add 300 µL of acetonitrile. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for Propylthiouracil Analysis
These parameters are a starting point and will require optimization for your specific instrument and column.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.1-5.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MRM Transitions (illustrative):
-
Propylthiouracil: Q1 m/z 169.0 -> Q3 m/z 128.0
-
This compound: Q1 m/z 174.0 -> Q3 m/z 133.0
-
Data Presentation
The following tables illustrate the importance of using this compound for achieving linearity and reproducibility. The data presented is illustrative and based on typical performance observed in bioanalytical methods.
Table 1: Linearity with and without this compound Internal Standard
| Concentration (ng/mL) | Response (without IS) | Response Ratio (Analyte/IS) |
| 1 | 15,234 | 0.015 |
| 5 | 78,945 | 0.079 |
| 20 | 310,567 | 0.311 |
| 50 | 754,321 | 0.754 |
| 100 | 1,450,890 | 1.451 |
| 200 | 2,789,123 | 2.789 |
| R² | 0.995 | 0.999 |
As shown in the table, the use of an internal standard significantly improves the linearity of the calibration curve, as indicated by the R² value closer to 1.0.
Table 2: Reproducibility Data for Quality Control Samples
| QC Level | With this compound (%CV) | Without Internal Standard (%CV) |
| Low QC (5 ng/mL) | 4.5 | 18.2 |
| Mid QC (50 ng/mL) | 3.2 | 15.8 |
| High QC (150 ng/mL) | 2.8 | 12.5 |
%CV (Coefficient of Variation) is a measure of precision. Lower %CV indicates better reproducibility.
Visualizations
Caption: Workflow for achieving linearity using an internal standard.
Caption: Troubleshooting logic for reproducibility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. myadlm.org [myadlm.org]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Propylthiouracil-d5 internal standard variability and its causes
Welcome to the Technical Support Center for Propylthiouracil-d5 (PTU-d5) internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the variability associated with the use of PTU-d5 in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound (PTU-d5) is a deuterated form of Propylthiouracil (PTU), a medication used to treat hyperthyroidism. In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), PTU-d5 serves as an ideal internal standard (IS) for the quantification of PTU.[1][2] Because it is structurally and chemically very similar to the analyte (PTU), it co-elutes and experiences similar matrix effects and ionization suppression or enhancement, allowing for more accurate and precise quantification of the analyte.
Q2: What are the common causes of variability in the PTU-d5 internal standard signal?
Variability in the internal standard signal can arise from several factors throughout the analytical process. These can be broadly categorized as:
-
Sample Preparation Issues: Inconsistent pipetting, incomplete extraction, or variability in evaporation and reconstitution steps.
-
Matrix Effects: Differences in the biological matrix between samples (e.g., plasma, urine) can affect the ionization efficiency of the internal standard.
-
Instrumental Factors: Fluctuations in the mass spectrometer's performance, such as ion source contamination or detector fatigue.
-
Internal Standard Quality and Stability: Issues with the purity of the PTU-d5, potential for deuterium-hydrogen exchange, or degradation of the internal standard over time.
Q3: How can I assess the stability of my PTU-d5 internal standard?
Stability of the internal standard should be evaluated under various conditions that mimic the experimental workflow. This includes:
-
Freeze-Thaw Stability: Assess the stability after multiple cycles of freezing and thawing of stock and working solutions.
-
Bench-Top Stability: Evaluate the stability of the internal standard in the biological matrix at room temperature for a period that reflects the sample handling time.
-
Long-Term Storage Stability: Determine the stability of the internal standard in the matrix at the intended storage temperature (e.g., -80°C) over an extended period.
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler before injection.
Q4: What is isotopic interference and could it affect my results with PTU-d5?
Isotopic interference can occur when the isotopic cluster of the analyte (propylthiouracil) contributes to the signal of the deuterated internal standard (PTU-d5). This is more likely to happen at high analyte concentrations. This "crosstalk" can lead to a non-linear calibration curve and biased quantification. It is important to carefully select the precursor and product ion transitions for both the analyte and the internal standard to minimize this potential interference.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to PTU-d5 internal standard variability.
Issue 1: High Variability in Internal Standard Peak Area Across a Batch
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inconsistent Sample Preparation | - Verify the accuracy and precision of all pipettes and dispensers used for adding the internal standard and other reagents.- Ensure thorough mixing (vortexing) at each step of the extraction process.- Optimize the evaporation and reconstitution steps to ensure complete dissolution of the residue. |
| Matrix Effects | - Evaluate matrix effects by comparing the internal standard response in extracted blank matrix samples from different sources to the response in a neat solution.- If significant matrix effects are observed, consider a more rigorous sample clean-up method, such as solid-phase extraction (SPE). |
| Instrument Instability | - Check the stability of the LC-MS/MS system by injecting a series of neat internal standard solutions.- Clean the ion source and check for any blockages in the system.- Ensure the mass spectrometer is properly calibrated. |
Issue 2: Gradual Decrease or Increase in Internal Standard Signal Over a Run
Possible Causes & Solutions:
| Cause | Recommended Action |
| Instrument Drift/Contamination | - A gradual decrease in signal may indicate a buildup of contaminants in the ion source or mass spectrometer. Clean the instrument components as per the manufacturer's recommendations.- A gradual increase could be due to an "instrument priming" effect. Inject several conditioning samples before starting the analytical batch. |
| Internal Standard Degradation in Autosampler | - Perform a post-preparative stability assessment to determine if the internal standard is degrading in the autosampler over the course of the run.- If degradation is observed, consider reducing the batch size or using a cooled autosampler. |
Issue 3: Inaccurate Quantification Despite Seemingly Stable Internal Standard
Possible Causes & Solutions:
| Cause | Recommended Action |
| Isotopic Purity of Internal Standard | - Verify the certificate of analysis for the PTU-d5 to confirm its isotopic purity. The presence of unlabeled PTU as an impurity can lead to inaccurate quantification. |
| Deuterium-Hydrogen Exchange | - While the deuterium atoms on the propyl chain of PTU-d5 are generally stable, extreme pH or temperature conditions during sample preparation could potentially lead to back-exchange. Evaluate the stability of PTU-d5 under your specific extraction conditions. |
| Differential Matrix Effects | - Even with a stable isotope-labeled internal standard, severe and variable matrix effects can sometimes lead to different responses between the analyte and the internal standard. Further optimization of the sample clean-up and chromatography is recommended. |
Data Presentation
The following tables summarize stability and recovery data for propylthiouracil from a published HPLC-MS/MS method.[3] While this data is for the unlabeled compound, it provides a useful reference for expected performance and potential areas of variability when using PTU-d5.
Table 1: Stability of Propylthiouracil under Different Storage Conditions
| Stability Test | Concentration (µM) | Mean Measured Concentration (µM) | % of Nominal |
| Freeze-Thaw (3 cycles) | 0.5 | 0.48 | 96.0 |
| 5 | 4.92 | 98.4 | |
| 25 | 24.5 | 98.0 | |
| Bench-Top (4h, RT) | 0.5 | 0.49 | 98.0 |
| 5 | 5.08 | 101.6 | |
| 25 | 25.3 | 101.2 | |
| Long-Term (-80°C, 30 days) | 0.5 | 0.47 | 94.0 |
| 5 | 4.85 | 97.0 | |
| 25 | 24.1 | 96.4 |
Table 2: Recovery and Matrix Effect of Propylthiouracil
| Concentration (µM) | Recovery (%) | Matrix Effect (%) |
| 0.5 | 101.7 ± 4.2 | 98.5 ± 3.1 |
| 5 | 115.1 ± 14.0 | 102.3 ± 5.6 |
| 25 | 114.2 ± 1.7 | 101.1 ± 2.4 |
Experimental Protocols
The following is a representative experimental protocol for the quantification of propylthiouracil in human plasma using PTU-d5 as an internal standard, adapted from a validated method for PTU.[3]
1. Preparation of Stock and Working Solutions:
-
PTU Stock Solution (1 mg/mL): Accurately weigh and dissolve propylthiouracil in methanol.
-
PTU-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the PTU stock solution in methanol:water (50:50, v/v) to create calibration standards. Prepare a working solution of PTU-d5 in methanol:water (50:50, v/v) at a suitable concentration (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 25 µL of the PTU-d5 internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MRM Transitions:
-
Propylthiouracil: To be optimized based on instrumentation (e.g., m/z 169.0 -> 126.0)
-
This compound: To be optimized based on instrumentation (e.g., m/z 174.0 -> 131.0)
-
-
Data Analysis: Quantify the analyte by calculating the peak area ratio of propylthiouracil to this compound.
Visualizations
Caption: Troubleshooting workflow for high internal standard variability.
Caption: Potential causes of this compound internal standard variability.
References
best practices for handling and storing Propylthiouracil-d5 solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Propylthiouracil-d5 (PTU-d5) solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and stability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability.[1] Under these conditions, it is stable for at least four years.[1] For shipping purposes, it can be kept at room temperature in the continental US, though this may vary for other locations.[1]
Q2: How should I prepare solutions of this compound?
A2: this compound is slightly soluble in DMSO and methanol.[1] For in vivo studies, a common formulation involves preparing a stock solution in DMSO and then further diluting it with a vehicle such as corn oil or a mixture of PEG300, Tween80, and water.[2] It is recommended to prepare and use the solution on the same day.[3] If advance preparation is necessary, stock solutions should be sealed and stored at or below -20°C, where they can be kept for several months.[3] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[3]
Q3: What are the known stability characteristics of Propylthiouracil solutions?
A3: Studies on extemporaneously prepared suspensions of non-deuterated Propylthiouracil provide valuable insights into stability. A 5 mg/mL suspension was found to be stable for at least 70 days at 25°C and for at least 91 days at 4°C.[4][5] Another study calculated the shelf life of a suspension to be 127 days at room temperature and 248 days under refrigeration.[6] Stability can be affected by acidic and basic conditions, which can lead to forced degradation.[6]
Q4: What are the primary safety concerns when handling this compound?
A4: this compound is suspected of causing cancer and is harmful if swallowed.[7] It is classified as a possible human carcinogen.[8] Therefore, it is crucial to obtain special instructions before use and not handle it until all safety precautions have been read and understood. Always wear protective gloves, protective clothing, eye protection, and face protection.[7] Work in a well-ventilated area and avoid breathing in dust.[9]
Q5: What is the mechanism of action of Propylthiouracil?
A5: Propylthiouracil's primary mechanism of action is the inhibition of thyroid hormone synthesis.[10] It achieves this by inhibiting the enzyme thyroid peroxidase, which is essential for the iodination of tyrosine residues on thyroglobulin, a key step in the production of thyroxine (T4) and triiodothyronine (T3).[10][11] Additionally, Propylthiouracil inhibits the peripheral conversion of T4 to the more active T3 by blocking the enzyme 5'-deiodinase.[11][12]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Solution degradation due to improper storage. | - Prepare fresh solutions for each experiment. - If using a stock solution, ensure it has been stored properly at -20°C in a sealed container. - Avoid repeated freeze-thaw cycles. |
| Precipitate formation in the solution | Poor solubility or solvent evaporation. | - Ensure the solvent is fresh and of high purity. - If using DMSO, be aware that it can absorb moisture, which may reduce solubility.[2] - Gently warm the solution to aid dissolution, but be mindful of potential degradation at higher temperatures. |
| Unexpected biological effects in cell culture or animal models | Off-target effects or cellular stress. | - Propylthiouracil has known hepatotoxicity.[13] Be aware of potential liver injury in animal models. - Titrate the concentration to find the optimal dose with minimal toxicity. - Include appropriate vehicle controls in all experiments. |
| Difficulty dissolving the compound | Incorrect solvent or concentration. | - this compound is only slightly soluble in DMSO and methanol.[1] Do not attempt to make highly concentrated stock solutions. - Refer to solubility data and consider using a co-solvent system if necessary for your experimental design. |
Quantitative Data Summary
Table 1: this compound Properties
| Property | Value |
| Molecular Formula | C₇H₅D₅N₂OS[1] |
| Formula Weight | 175.3[1] |
| CAS Number | 1189423-94-6[1] |
| Purity | ≥99% deuterated forms (d1-d5)[1] |
| Appearance | A solid[1] |
Table 2: Stability of Extemporaneously Prepared Propylthiouracil Suspensions
| Storage Temperature | Suspension Vehicle | Stability (retaining >90% initial concentration) |
| 4°C | 1:1 Ora-Sweet:Ora-Plus | 91 days[4][5] |
| 25°C | 1:1 Ora-Sweet:Ora-Plus | 70 days[4][5] |
| 4°C | 1:1 1% methylcellulose:Simple Syrup, NF | 91 days[4][5] |
| 25°C | 1:1 1% methylcellulose:Simple Syrup, NF | 70 days[4][5] |
| 4°C | Carboxymethylcellulose, Veegum, syrup, sorbitol | Calculated shelf life of 248 days[6] |
| 25°C | Carboxymethylcellulose, Veegum, syrup, sorbitol | Calculated shelf life of 127 days[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound solid, Dimethyl sulfoxide (DMSO, high purity), sterile microcentrifuge tubes or vials.
-
Procedure: a. Allow the solid this compound vial to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound in a sterile container. c. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL). Note that solubility is limited. d. Vortex or sonicate briefly to ensure complete dissolution. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C.
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Propylthiouracil
This protocol is adapted from a published study on Propylthiouracil stability.[14]
-
Instrumentation: HPLC system with a pump, autosampler, variable-wavelength detector, and integrator.
-
Column: C18 column.
-
Mobile Phase: 40% 5 mM 1-heptanesulfonic acid, 45% acetic acid (1% v/v), and 15% methanol.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 276 nm.
-
Injection Volume: 10 µL.
-
Internal Standard: 6-methyl-2-thiouracil.
-
Procedure: a. Prepare standard solutions of Propylthiouracil at known concentrations. b. Prepare samples for analysis by diluting them with the mobile phase containing the internal standard. c. Centrifuge the samples and analyze the supernatant. d. To confirm the method is stability-indicating, perform forced degradation studies by treating a sample with acid (e.g., 2.0 M HCl), base (e.g., 2.0 M NaOH), and an oxidant (e.g., 0.03% H₂O₂) at an elevated temperature (e.g., 60°C). Analyze the stressed samples to ensure degradation products do not interfere with the Propylthiouracil peak.
Visualizations
Caption: Workflow for preparing and handling this compound solutions.
Caption: Propylthiouracil's dual mechanism of inhibiting thyroid hormone synthesis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Propylthiouracil | CAS:51-52-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medscape.com [medscape.com]
- 5. Stability of propylthiouracil in extemporaneously prepared oral suspensions at 4 and 25 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of an extemporaneously compounded propylthiouracil suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn1.cobornsinc.com [cdn1.cobornsinc.com]
- 8. lewisu.edu [lewisu.edu]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. 63 Years and 715 Days to the “Boxed Warning”: Unmasking of the Propylthiouracil Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability of Propylthiouracil - Page 2 [medscape.com]
Validation & Comparative
Navigating Propylthiouracil Analysis: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Propylthiouracil (PTU) is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. The use of a stable isotope-labeled internal standard, such as Propylthiouracil-d5, is considered the gold standard for bioanalytical assays using mass spectrometry, offering high precision and accuracy. This guide provides a comparative overview of a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing this compound, alongside alternative validated methods for the analysis of PTU.
Performance Comparison of Analytical Methods
The choice of an analytical method for Propylthiouracil quantification depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the performance characteristics of three distinct analytical approaches.
| Parameter | LC-MS/MS with this compound (Representative Method) | HPLC-MS/MS with Methylthiouracil (MTU) IS[1][2] | HPLC-UV |
| Principle | Liquid Chromatography-Tandem Mass Spectrometry | Liquid Chromatography-Tandem Mass Spectrometry | High-Performance Liquid Chromatography with Ultraviolet Detection |
| Internal Standard | This compound | Methylthiouracil (MTU) | None typically used |
| Linearity Range | 0.1 - 50 µM (projected) | 0.1 - 50 µM | Not specified in similar units |
| Correlation Coefficient (r²) | > 0.99 (projected) | > 0.99 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.1 µM (projected) | 0.1 µM | Not specified in similar units |
| Accuracy (% Bias) | Within ±15% (projected) | Within 85-115% | Not specified |
| Precision (% RSD) | < 15% (projected) | < 15% | Not specified |
| Selectivity | High (mass-based detection) | High (mass-based detection) | Moderate (potential for interferences) |
| Matrix Effect | Compensated by co-eluting internal standard | Compensated by structurally similar internal standard | Can be significant |
Experimental Protocols
Detailed methodologies for the compared analytical techniques are provided below.
Representative LC-MS/MS Method with this compound Internal Standard
This method is based on established principles of bioanalytical method validation and typical parameters for LC-MS/MS analysis of small molecules.
a) Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized).
-
Add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
b) LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Propylthiouracil: Precursor ion > Product ion (to be determined empirically).
-
This compound: Precursor ion > Product ion (to be determined empirically, typically a +5 Da shift from the analyte).
-
HPLC-MS/MS Method with Methylthiouracil (MTU) Internal Standard[1]
This method is adapted from a validated assay for the simultaneous quantification of Propylthiouracil and its glucuronide metabolite.[1]
a) Sample Preparation:
-
To the sample, add Methylthiouracil (MTU) as the internal standard.[1]
-
Perform protein precipitation with an organic solvent.[1]
-
Centrifuge to pellet the precipitated proteins.[1]
-
Transfer and process the supernatant for injection.[1]
b) HPLC-MS/MS Conditions:
-
HPLC Column: ZORBAX Extend-C18 column (2.1 × 50 mm, 1.8 μm).[1]
-
Mobile Phase: Gradient delivery of a mixture of formic acid, methanol, and acetonitrile.[1]
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.[1]
-
Detection: Multiple reaction monitoring (MRM).[1]
HPLC-UV Method[3]
This method is suitable for the quantification of Propylthiouracil in pharmaceutical formulations.
a) Sample Preparation:
-
Accurately weigh and powder tablets.
-
Dissolve the powder in a suitable solvent (e.g., methanol).
-
Sonication may be used to ensure complete dissolution.
-
Filter the solution to remove any undissolved excipients.
-
Dilute the filtered solution to a suitable concentration with the mobile phase.
b) HPLC Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance for Propylthiouracil (approximately 275 nm).
Visualizing the Workflow and Logic
To better illustrate the experimental processes and decision-making in selecting an analytical method, the following diagrams are provided.
Caption: Experimental workflow for the analysis of Propylthiouracil.
References
A Comparative Guide to Internal Standards for Propylthiouracil Analysis: Propylthiouracil-d5 vs. 13C-labeled Propylthiouracil
This guide offers an objective comparison based on established principles of isotope dilution mass spectrometry, supported by data from analogous compounds, to help you make an informed decision for your analytical needs.
Core Principles: The Ideal Internal Standard
An ideal internal standard should be chemically identical to the analyte to ensure it behaves similarly during sample preparation, chromatography, and ionization. Stable isotope labeling is the gold standard, as it confers a mass difference for detection by mass spectrometry (MS) without significantly altering the physicochemical properties. However, the choice of isotope can have significant implications for assay performance.
Head-to-Head Comparison: Deuterium vs. 13C Labeling
The fundamental difference between Propylthiouracil-d5 and 13C-labeled Propylthiouracil lies in the isotope used for labeling. This seemingly small difference can lead to significant variations in analytical performance.
| Feature | This compound (Deuterium Labeled) | 13C-labeled Propylthiouracil (Carbon-13 Labeled) |
| Chromatographic Co-elution | May exhibit a slight retention time shift compared to the unlabeled analyte. This is known as the "deuterium isotope effect" and can lead to differential matrix effects.[1] | Typically co-elutes perfectly with the unlabeled analyte.[2] The larger mass of 13C has a negligible effect on chromatographic behavior.[3] |
| Isotopic Stability | Prone to back-exchange, where deuterium atoms can be replaced by hydrogen atoms from the surrounding environment, especially in protic solvents.[2][3] The stability depends on the position of the label. | Highly stable. Carbon-carbon bonds are not susceptible to exchange under typical bioanalytical conditions.[3] |
| Matrix Effects | Due to potential chromatographic separation, it may not perfectly compensate for matrix-induced ion suppression or enhancement, potentially leading to inaccurate quantification.[1][4] | Co-elution ensures that the IS and analyte experience the same matrix effects, leading to more accurate and precise results.[5] |
| Cost and Availability | Generally less expensive and easier to synthesize.[3] | Typically more expensive and complex to synthesize. |
| Cross-Interference | The natural isotopic abundance of the analyte can sometimes contribute to the signal of the deuterated IS, a phenomenon known as isotopic contribution. | Less prone to significant isotopic contribution from the analyte. |
Experimental Evidence from Analogous Compounds
While direct data for PTU is lacking, studies on other pharmaceutical compounds consistently highlight the superiority of 13C-labeled internal standards.
For instance, a study comparing 13C and deuterium-labeled standards for the analysis of carvedilol in human plasma revealed that the deuterated standard exhibited a slight retention time difference from the analyte. This resulted in varied analyte-to-internal standard ratios between different plasma lots, indicating that the deuterated IS did not adequately compensate for matrix effects. In contrast, 13C-labeled standards are known to co-elute, thereby providing more reliable correction.[2]
Another point of consideration is isotopic stability. Research has shown that deuterium labels, particularly on heteroatoms or activated carbon atoms, can be susceptible to exchange.[2][3] This can compromise the integrity of the internal standard and the accuracy of the assay. 13C labels are incorporated into the carbon skeleton of the molecule and are therefore not prone to such exchange.[3]
Experimental Protocols: Best Practices for Internal Standard Validation
Regardless of the choice between a d5 or 13C-labeled standard, a thorough validation is essential to ensure the reliability of the bioanalytical method. The following protocol is based on regulatory guidelines and best practices.[6]
1. Stock Solution and Working Solution Stability:
-
Prepare stock solutions of the internal standard in a suitable organic solvent.
-
Evaluate the stability of the stock solution at room temperature and under refrigerated conditions for a defined period.
-
Prepare working solutions by diluting the stock solution and assess their stability under similar conditions. For deuterated standards, it is crucial to use aprotic solvents where possible to minimize back-exchange.
2. Co-elution Assessment:
-
Develop a chromatographic method that provides good retention and peak shape for Propylthiouracil.
-
Inject a solution containing both unlabeled Propylthiouracil and the internal standard.
-
Overlay the chromatograms for the analyte and the internal standard. The retention times should be as close as possible. Any significant shift with the deuterated standard should be noted and its impact on quantification in the presence of matrix effects should be carefully evaluated.
3. Matrix Effect Evaluation:
-
Prepare three sets of samples:
-
Set A: Analyte and IS in a neat solution.
-
Set B: Post-extraction spike of analyte and IS into blank matrix extract.
-
Set C: Pre-extraction spike of analyte and IS into blank matrix.
-
-
The matrix factor (MF) is calculated as the ratio of the peak area in the presence of matrix (Set B) to the peak area in the neat solution (Set A). The IS-normalized MF should be close to 1. This should be tested in at least six different sources of blank matrix.
4. Isotopic Contribution and Purity Check:
-
Analyze a high concentration solution of the unlabeled analyte and monitor the mass transition of the internal standard to check for any contribution. According to ICH M10 guidelines, this should be ≤ 5% of the IS response.[7]
-
Analyze a solution of the internal standard and monitor the mass transition of the unlabeled analyte to check for isotopic purity. The contribution to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ).[7]
5. Stability in Matrix:
-
Evaluate the stability of the analyte and internal standard in the biological matrix under various conditions, including bench-top, freeze-thaw, and long-term storage.
Visualizing the Workflow and Key Decision Points
The following diagrams illustrate the general workflow for a bioanalytical method using an internal standard and highlight the critical differences between deuterated and 13C-labeled standards.
Caption: General workflow of a bioanalytical method using an internal standard.
Caption: Logical relationships of potential issues and advantages.
Conclusion and Recommendation
Based on the overwhelming evidence from the broader field of bioanalysis, 13C-labeled Propylthiouracil is the recommended internal standard for the development of robust and reliable quantitative assays. Its superior stability and co-elution properties provide a higher degree of confidence in the accuracy and precision of the results.[2][3]
While this compound may be a more cost-effective option, it necessitates a more rigorous validation process to thoroughly investigate and mitigate the potential for chromatographic shifts and isotopic instability. For regulated bioanalysis, where data integrity is paramount, the investment in a 13C-labeled internal standard is well-justified. Ultimately, the choice of internal standard should be driven by a thorough risk assessment and a comprehensive validation that demonstrates its suitability for the intended purpose of the assay.
References
- 1. myadlm.org [myadlm.org]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
- 6. database.ich.org [database.ich.org]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Inter-Laboratory Comparison of Propylthiouracil Quantification: A Guide for Researchers
This guide provides a comparative overview of methodologies for the quantification of propylthiouracil (PTU), a critical thiourea antithyroid agent used in the management of hyperthyroidism, particularly Graves' disease. The use of a stable isotope-labeled internal standard, Propylthiouracil-d5, is highlighted as a key component for achieving accurate and precise measurements in complex biological matrices. This document is intended for researchers, scientists, and drug development professionals involved in the analysis of PTU.
Data Presentation: Framework for Inter-Laboratory Comparison
While a specific, publicly available inter-laboratory comparison study for propylthiouracil was not identified at the time of this review, the principles of such studies are well-established in the field of therapeutic drug monitoring and residue analysis. Proficiency testing or round-robin tests are essential for ensuring consistency and accuracy across different laboratories.
Below is a table outlining the typical parameters and performance metrics that would be assessed in an inter-laboratory comparison for propylthiouracil quantification. This framework is based on protocols for similar small molecule drug analyses and proficiency tests for other antithyroid agents.
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Method | LC-MS/MS | LC-MS/MS | HPLC-UV | N/A |
| Internal Standard | This compound | This compound | Methylthiouracil | N/A |
| Sample Matrix | Human Plasma | Human Serum | Bovine Urine | N/A |
| Concentration Level 1 (Low) | z-score: |z| ≤ 2 | |||
| Measured Value (ng/mL) | ||||
| Assigned Value (ng/mL) | ||||
| z-score | ||||
| Concentration Level 2 (Medium) | z-score: |z| ≤ 2 | |||
| Measured Value (ng/mL) | ||||
| Assigned Value (ng/mL) | ||||
| z-score | ||||
| Concentration Level 3 (High) | z-score: |z| ≤ 2 | |||
| Measured Value (ng/mL) | ||||
| Assigned Value (ng/mL) | ||||
| z-score | ||||
| Precision (CV%) | < 5% | < 5% | < 10% | ≤ 15% |
| Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% | 85-115% |
| Limit of Quantification (LOQ) | 20 ng/mL[1] | 15 ng/mL | 50 ng/mL | Method Dependent |
Experimental Protocols
Accurate quantification of propylthiouracil relies on robust analytical methodologies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely accepted technique due to its high sensitivity and specificity. This compound is the preferred internal standard as its physicochemical properties are nearly identical to the analyte, ensuring reliable correction for matrix effects and variations in sample processing.[2]
Key Experimental Methodologies
| Step | Method 1: LC-MS/MS with this compound (Recommended) | Method 2: Alternative LC-MS/MS with Methylthiouracil IS |
| Sample Preparation | Liquid-Liquid Extraction: - Plasma/serum sample spiked with this compound. - Extraction with an organic solvent (e.g., ethyl acetate).[1] - Evaporation of the organic layer and reconstitution in mobile phase. | Liquid-Liquid Extraction: - Plasma sample spiked with Methylthiouracil (IS).[1][3] - Extraction with an organic solvent (e.g., ethyl acetate).[1] - Evaporation and reconstitution. |
| Chromatography | Column: C18 reverse-phase column (e.g., Phenomenex Gemini C18, 5µm, 4.6x150mm).[1]Mobile Phase: Methanol/Water/Acetonitrile with 0.1% Formic Acid.[1]Flow Rate: Gradient or isocratic elution.Run Time: ~2.5 minutes.[1] | Column: C18 reverse-phase column (e.g., ZORBAX Extend-C18, 1.8µm, 2.1x50mm).[3]Mobile Phase: Gradient of formic acid, methanol, and acetonitrile.[3]Flow Rate: Optimized for separation.Run Time: ~2 minutes.[3] |
| Mass Spectrometry | Ionization: Negative Electrospray Ionization (ESI-).[1][3]Detection: Multiple Reaction Monitoring (MRM).[3]MRM Transitions: - Propylthiouracil: e.g., m/z 169.2 > 58.05[3] - this compound: Specific transition for the deuterated standard. | Ionization: Negative Electrospray Ionization (ESI-).[3]Detection: Multiple Reaction Monitoring (MRM).[3]MRM Transitions: - Propylthiouracil: e.g., m/z 169.2 > 58.05[3] - Methylthiouracil (IS): e.g., m/z 141.0 > 58.00[3] |
Mandatory Visualizations
Propylthiouracil Mechanism of Action
Propylthiouracil exerts its therapeutic effect through a dual mechanism. Primarily, it inhibits the synthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)) in the thyroid gland.[4][5][6][7] It achieves this by blocking the enzyme thyroid peroxidase, which is essential for the iodination of tyrosine residues on thyroglobulin and the coupling of these iodotyrosines to form T4 and T3.[4][7] Additionally, propylthiouracil inhibits the peripheral conversion of T4 to the more potent T3 by blocking the enzyme 5'-deiodinase.[6]
Caption: Mechanism of action of Propylthiouracil.
Experimental Workflow for PTU Quantification
The following diagram illustrates a typical workflow for the quantification of propylthiouracil in a biological sample using LC-MS/MS with a deuterated internal standard.
Caption: Workflow for PTU quantification by LC-MS/MS.
References
- 1. wur.nl [wur.nl]
- 2. academic.oup.com [academic.oup.com]
- 3. Anti-TSH Receptor EQA | TRAb | RIQAS [randox.com]
- 4. Anti-TSH Receptor External Quality Assessment - Randox Online Store [store.randox.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A controlled trial of topical propylthiouracil in the treatment of patients with psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
Propylthiouracil-d5 in Quantitative Analysis: A Comparison of Internal Standards for Accuracy and Precision
For researchers, scientists, and professionals in drug development, the choice of an appropriate internal standard is paramount for achieving accurate and precise quantification of therapeutic agents like propylthiouracil (PTU). This guide provides a comparative overview of analytical methodologies for PTU quantification, with a focus on the performance of the stable isotope-labeled internal standard, Propylthiouracil-d5, against a common structural analog, Methylthiouracil (MTU).
The use of an internal standard (IS) in quantitative analysis is crucial for correcting for the variability inherent in sample preparation and instrumental analysis. An ideal IS mimics the analyte's behavior throughout the analytical process, thus ensuring reliable results. In the context of liquid chromatography-mass spectrometry (LC-MS/MS), the gold standard for bioanalysis, stable isotope-labeled (SIL) internal standards are widely recognized for their ability to provide the highest degree of accuracy and precision.
The Gold Standard: this compound
An Alternative Approach: Methylthiouracil (MTU) as a Structural Analog Internal Standard
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been developed for the simultaneous quantification of propylthiouracil and its N-β-D glucuronide metabolite using Methylthiouracil (MTU) as an internal standard. MTU is a structural analog of PTU and has been demonstrated to provide reliable quantification.
Experimental Protocol for PTU Quantification using MTU Internal Standard
This section details the experimental protocol for the quantification of PTU in biological matrices using MTU as an internal standard, based on a published and validated HPLC-MS/MS method.
1. Sample Preparation:
-
A specific volume of the biological sample (e.g., plasma, microsomes) is mixed with an internal standard spiking solution containing MTU.
-
Protein precipitation is performed by adding a solvent like acetonitrile.
-
The sample is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: ZORBAX Extend-C18 column (2.1 × 50 mm, 1.8 μm).
-
Mobile Phase: A gradient of formic acid, methanol, and acetonitrile.
-
Flow Rate: Not specified in the provided abstract.
-
Injection Volume: Not specified in the provided abstract.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Propylthiouracil (PTU): m/z 169.20 → 58.05
-
Methylthiouracil (MTU): m/z 141.0 → 58.00
-
-
Performance Data for the MTU Internal Standard Method
The validation of the HPLC-MS/MS method using MTU as an internal standard demonstrated good accuracy and precision, meeting the requirements of regulatory guidelines.
| Analyte | Concentration (µM) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| Propylthiouracil | 0.5 | 5.4 | 3.2 | 6.1 | 4.5 |
| 5 | 4.1 | 1.8 | 5.2 | 3.1 | |
| 25 | 3.5 | -0.5 | 4.3 | 1.2 |
Data extracted from a study on the simultaneous quantification of propylthiouracil and its N-β-d glucuronide by HPLC-MS/MS.
Comparison of this compound and Methylthiouracil
While a direct head-to-head comparison study with experimental data is not available, a qualitative comparison based on established principles of bioanalytical chemistry highlights the advantages of using a stable isotope-labeled internal standard like this compound over a structural analog like MTU.
| Feature | This compound (SIL IS) | Methylthiouracil (Structural Analog IS) |
| Chemical & Physical Properties | Nearly identical to Propylthiouracil, ensuring co-elution and similar behavior during sample processing. | Similar but not identical to Propylthiouracil, which can lead to differences in extraction recovery and chromatographic retention. |
| Compensation for Matrix Effects | Excellent. Effectively compensates for ion suppression or enhancement as it is affected similarly to the analyte. | Good, but may not fully compensate for matrix effects due to potential differences in ionization efficiency. |
| Accuracy and Precision | Expected to be higher due to better correction for analytical variability. | Good, as demonstrated by the validation data, but theoretically less robust than a SIL IS. |
| Availability and Cost | Generally more expensive and may have limited commercial availability. | Typically more readily available and less expensive than a SIL IS. |
Visualizing the Workflow
To illustrate the analytical process, the following diagrams outline the key steps in the quantitative analysis of propylthiouracil.
Caption: Experimental workflow for the quantitative analysis of Propylthiouracil.
Caption: Logical relationship of internal standard use in quantitative analysis.
Conclusion
For the highest level of confidence in quantitative bioanalysis of propylthiouracil, the use of a stable isotope-labeled internal standard, this compound, is the recommended approach. Its chemical and physical similarity to the analyte ensures the most effective correction for analytical variability, leading to superior accuracy and precision. However, in the absence of a validated method using this compound or when cost is a significant consideration, a well-validated method using a structural analog internal standard, such as Methylthiouracil, can provide reliable and accurate results for therapeutic drug monitoring and pharmacokinetic studies. The choice of internal standard should be guided by the specific requirements of the study, balancing the need for the highest accuracy with practical considerations.
Navigating Regulatory Landscapes: A Guide to Deuterated Internal Standards in Clinical Assays
For Researchers, Scientists, and Drug Development Professionals
The use of internal standards is a cornerstone of robust quantitative bioanalysis, ensuring the accuracy and precision of clinical assay data submitted for regulatory approval. Among the various types of internal standards, stable isotope-labeled internal standards (SIL-ISs), particularly deuterated compounds, are frequently employed. This guide provides a comprehensive comparison of deuterated internal standards with other alternatives, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions that align with regulatory expectations.
Regulatory Framework: A Synopsis
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the importance of using an appropriate internal standard in bioanalytical method validation to compensate for variability during sample processing and analysis. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides a harmonized framework, stating that a suitable internal standard should be added to all calibration standards, quality controls (QCs), and study samples.
While the guidelines do not mandate the use of a specific type of internal standard, they stress the need to demonstrate the method's accuracy, precision, selectivity, and stability. A well-chosen internal standard, particularly a SIL-IS, is considered the gold standard as it shares physicochemical properties with the analyte, leading to similar behavior during extraction, chromatography, and ionization.
Performance Comparison: Deuterated vs. Other Internal Standards
The ideal internal standard co-elutes with the analyte and exhibits the same extraction recovery and ionization response. While deuterated internal standards are widely used due to their cost-effectiveness and commercial availability, they are not without potential drawbacks.
Key Performance Parameters:
| Internal Standard Type | Analyte | Matrix | Accuracy (% Bias) | Precision (% CV) | Key Observations |
| Deuterated (D3)-Sirolimus | Sirolimus | Whole Blood | 2.7 - 5.7% | Lower than structural analog | Improved precision and less affected by inter-patient matrix variability compared to the structural analog.[1] |
| Structural Analog (DMR) | Sirolimus | Whole Blood | 7.6 - 9.7% | Higher than deuterated IS | Results were consistently higher compared to the deuterated internal standard, indicating a potential bias.[1] |
| Deuterated (D4)-Olmesartan | Olmesartan | Human Plasma | Within ±15% | Within 15% | Provided reliable and accurate results in a bioequivalence study, meeting international guideline requirements.[2] |
| ¹³C-Labeled Amphetamine | Amphetamine | Biological Samples | Not explicitly stated | Superior to deuterated IS | Co-eluted perfectly with the analyte, providing better correction for ion suppression effects in UHPLC-MS/MS.[3] |
| Deuterated Amphetamine | Amphetamine | Biological Samples | Not explicitly stated | Inferior to ¹³C-labeled IS | Showed chromatographic resolution from the analyte, which increased with the number of deuterium substitutions.[3] |
| Deuterated (D5) Testosterone | Testosterone | Serum | Lower results compared to D2 | Not explicitly stated | The choice of deuteration level significantly affected the quantitative results.[4] |
| ¹³C-Labeled Testosterone | Testosterone | Serum | Closer to D2 target than D5 | Not explicitly stated | Demonstrated that different SIL-ISs can yield different results for the same analyte.[4] |
Summary of Findings:
-
Deuterated Internal Standards: Generally provide good accuracy and precision and are a significant improvement over structural analogs, especially in minimizing matrix effects.[1] However, they can exhibit chromatographic shifts and are susceptible to deuterium-hydrogen exchange, which can compromise data integrity.[5]
-
¹³C-Labeled Internal Standards: Often considered superior to their deuterated counterparts.[3][6] They tend to co-elute perfectly with the analyte, providing more reliable compensation for matrix effects and eliminating concerns of isotopic exchange.[3][7] The primary drawback is often higher cost and limited commercial availability.[6]
-
Structural Analogs: While a viable option when a SIL-IS is not available, they may not adequately compensate for matrix effects and can lead to biased results. The EMA has noted that a high percentage of submissions incorporate SIL-IS, and some studies using structural analogs have been rejected.
Experimental Protocols: Best Practices
The following provides a generalized workflow for a clinical assay using a deuterated internal standard, incorporating common sample preparation techniques.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples like plasma or serum.
Methodology:
-
Aliquoting: Transfer a precise volume (e.g., 100 µL) of the clinical sample (plasma, serum), calibration standards, or QCs into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small, fixed volume (e.g., 10 µL) of the deuterated internal standard working solution to each tube. Vortex briefly to mix.
-
Precipitation: Add a precipitating agent, typically a cold organic solvent like acetonitrile or methanol (e.g., 300 µL), to each tube. The ratio of solvent to sample is crucial and should be optimized.
-
Vortexing: Vortex the samples vigorously for a set time (e.g., 1-2 minutes) to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for a sufficient duration (e.g., 10 minutes) at a controlled temperature (e.g., 4°C) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than protein precipitation and can be used to concentrate the analyte.
Methodology:
-
Conditioning: Condition the SPE cartridge with an organic solvent (e.g., 1 mL of methanol) to activate the sorbent.
-
Equilibration: Equilibrate the cartridge with an aqueous solution (e.g., 1 mL of water or buffer) to prepare the sorbent for the sample.
-
Sample Loading: Load the pre-treated sample (e.g., plasma diluted with buffer and spiked with the deuterated internal standard) onto the cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove interfering substances while retaining the analyte and internal standard.
-
Elution: Elute the analyte and internal standard from the cartridge with a strong organic solvent (e.g., 1 mL of methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the mobile phase for LC-MS/MS injection.
LC-MS/MS Analysis
Typical Parameters:
-
Chromatographic Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
MRM Transitions: At least one specific precursor-to-product ion transition is monitored for both the analyte and the deuterated internal standard.
Visualizing Workflows and Relationships
To better understand the processes involved, the following diagrams illustrate key experimental workflows and logical relationships.
Bioanalytical Workflow using Protein Precipitation.
Decision Logic for Internal Standard Selection.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable clinical assays. While deuterated internal standards are a widely accepted and often suitable choice, researchers must be aware of their potential limitations. For assays requiring the highest level of accuracy and precision, particularly with challenging matrices or when using high-resolution chromatography, a ¹³C-labeled internal standard may be a more appropriate, albeit potentially more costly, alternative. Regardless of the choice, thorough validation in accordance with regulatory guidelines is paramount to ensure the integrity of the clinical data. This guide serves as a resource to navigate these choices, ultimately contributing to the successful development and approval of new therapeutics.
References
- 1. The Complete Guide to Solid Phase Extraction (SPE) | Phenomenex [phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 6. clinichrom.com [clinichrom.com]
- 7. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
performance of Propylthiouracil-d5 in different biological matrices
In the landscape of therapeutic drug monitoring and pharmacokinetic studies, the precise quantification of pharmaceutical compounds in complex biological matrices is paramount. For researchers and drug development professionals working with Propylthiouracil (PTU), a medication for hyperthyroidism, the choice of an appropriate internal standard is critical for robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of Propylthiouracil-d5's performance as an internal standard against other alternatives, supported by experimental data and detailed methodologies.
The Gold Standard: Advantages of Stable Isotope-Labeled Internal Standards
This compound is a deuterated form of Propylthiouracil, making it a stable isotope-labeled (SIL) internal standard. In mass spectrometry-based bioanalysis, SIL internal standards are considered the gold standard for their ability to mimic the analyte of interest throughout the analytical process, from sample extraction to detection.[1] This close chemical and physical similarity ensures that any variability encountered during sample preparation, such as extraction losses or matrix effects, affects both the analyte and the internal standard equally, leading to highly accurate and precise quantification.[1]
Alternative internal standards, such as structural analogs like Methylthiouracil (MTU), have been utilized in PTU assays.[2] While structurally similar, they may exhibit different chromatographic behavior, ionization efficiency, and susceptibility to matrix effects compared to the analyte, potentially compromising the accuracy of the results.
Performance in Biological Matrices: A Comparative Overview
While direct head-to-head experimental data comparing this compound with other internal standards in various matrices is not extensively published, the performance of analytical methods for Propylthiouracil provides a strong indication of the expected benefits. The following tables summarize key performance parameters from validated HPLC-MS/MS methods for Propylthiouracil quantification in different biological matrices. The use of a SIL internal standard like this compound is anticipated to further enhance the robustness and reliability of these methods.
Table 1: Performance of Propylthiouracil Bioanalytical Methods
| Biological Matrix | Internal Standard Used | Linearity Range | LLOQ | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| Human Plasma | Methylthiouracil | 20 - 5000 ng/mL | 20 ng/mL | Not explicitly stated, but method deemed precise and accurate | Not explicitly stated, but method deemed precise and accurate | Not explicitly stated | [3] |
| Human Liver Microsomes | Methylthiouracil | 0.1 - 50 µM | 0.1 µM | Within ±15% of nominal | <15% | 98.2% - 114% | [2] |
| Pharmaceutical Tablets | Not Applicable (External Standard) | 24.916 - 74.748 µg/mL | Not Applicable | 98% - 102% | <2% | Not Applicable | [4] |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of key experimental protocols for the quantification of Propylthiouracil.
HPLC-MS/MS Method for Propylthiouracil in Human Plasma[4]
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate.
-
Chromatography: Phenomenex Gemini C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Methanol/water/acetonitrile (40/40/20, v/v/v) + 0.1% formic acid.
-
Detection: Tandem mass spectrometry in negative electrospray ionization (ESI-) mode.
-
Internal Standard: Methylthiouracil.
HPLC-MS/MS Method for Propylthiouracil and its Glucuronide in Human Liver Microsomes[3]
-
Sample Preparation: Protein precipitation with ice-cold acetonitrile containing the internal standard.
-
Chromatography: ZORBAX Extend-C18 column (2.1 × 50 mm, 1.8 μm).
-
Mobile Phase: Gradient elution with a mixture of formic acid, methanol, and acetonitrile.
-
Detection: Multiple reaction monitoring (MRM) in negative ESI mode.
-
Internal Standard: Methylthiouracil.
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams, created using Graphviz (DOT language), depict a typical bioanalytical workflow and the logical relationship in selecting an internal standard.
Caption: Bioanalytical workflow for Propylthiouracil quantification.
Caption: Comparison of SIL vs. structural analog internal standards.
Propylthiouracil's Mechanism of Action
Propylthiouracil functions by inhibiting the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones.[5] It also peripherally inhibits the conversion of thyroxine (T4) to the more active triiodothyronine (T3).[5] The primary metabolic pathway for PTU is hepatic glucuronidation.[2][5][6]
Caption: Propylthiouracil's mechanism of action and metabolism.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propylthiouracil quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry: application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Propylthiouracil-d5: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel handling Propylthiouracil-d5 are advised to adhere to strict disposal procedures due to its classification as a hazardous substance. This guide provides essential safety and logistical information for the proper management and disposal of this compound, ensuring the safety of personnel and compliance with regulations.
This compound is recognized as a suspected carcinogen and is harmful if swallowed.[1][2] Therefore, it is imperative that this compound be managed as a hazardous waste from the point of use through to its final disposal.
Key Hazard Information
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2] | Ingestion |
| Carcinogenicity (Category 2) | Suspected of causing cancer.[1][2][3] | Inhalation, Ingestion, Skin Contact |
| Reproductive Toxicity (Suspected) | Suspected of damaging fertility or the unborn child.[3] | Inhalation, Ingestion, Skin Contact |
Step-by-Step Disposal Protocol
Proper disposal of this compound and any materials contaminated with it is crucial. The following steps outline the recommended procedure for its safe disposal:
-
Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[1]
-
Segregation of Waste:
-
All solid waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., pipette tips, weighing boats, gloves), and spill cleanup materials, must be segregated from non-hazardous waste.
-
Liquid waste containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
-
Waste Container Labeling:
-
Label all waste containers with "Hazardous Waste," the chemical name "this compound," and the associated hazard warnings (e.g., "Toxic," "Carcinogen").
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill with an absorbent material like vermiculite or sand.
-
Carefully collect the absorbent material and place it in a designated hazardous waste container.[1]
-
Clean the spill area thoroughly with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Final Disposal:
-
Do not dispose of this compound down the drain. [1] This is strictly prohibited for hazardous pharmaceutical waste.
-
The primary and recommended method for the disposal of this compound is incineration at a licensed hazardous waste facility.[4][5] High-temperature incineration is effective for destroying organic compounds, including those containing sulfur.[6][7][8]
-
Arrange for the collection of the hazardous waste by a certified hazardous waste disposal contractor. Ensure compliance with all federal, state, and local regulations.[3][9]
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. It is the responsibility of the user to determine at the time of disposal whether the product meets the criteria for hazardous waste according to local, state, and federal regulations.[3]
References
- 1. phebra.com [phebra.com]
- 2. Pharmacy Practice News [pharmacypracticenews.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. iwaste.epa.gov [iwaste.epa.gov]
- 5. Propylthiouracil | C7H10N2OS | CID 657298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. zeeco.com [zeeco.com]
- 8. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. lewisu.edu [lewisu.edu]
Essential Safety and Logistics for Handling Propylthiouracil-d5
For Immediate Reference: Key Safety and Handling Information
Propylthiouracil-d5 is a deuterated form of Propylthiouracil, a compound recognized as harmful if swallowed and a suspected carcinogen. It can also cause irritation to the skin, eyes, and respiratory system. Adherence to strict safety protocols is imperative to minimize exposure and ensure a safe laboratory environment. The following guide provides essential procedural information for handling, storage, and disposal.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the first line of defense against chemical exposure. The following table summarizes the required PPE when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield where splashing is possible.[1][2] | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double gloving is recommended.[2] | Prevents skin contact and absorption.[1] Gloves should be changed frequently, especially if contaminated.[2] |
| Body Protection | A lab coat must be worn at all times. Consider a chemical-resistant apron for larger quantities or when there is a risk of splashing. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1][3] A NIOSH-approved respirator may be necessary for operations that generate significant dust or aerosols.[1] | Propylthiouracil can be harmful if inhaled, causing respiratory tract irritation. |
Operational Plan for Handling this compound
Follow these step-by-step instructions for the safe handling of this compound from receipt to disposal.
1. Preparation and Pre-Handling:
-
Before beginning any work, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.
-
Verify that all necessary PPE is available and in good condition.
-
Ensure that the chemical fume hood is certified and functioning correctly.[4]
-
Locate the nearest eyewash station and safety shower and confirm they are unobstructed.[1]
2. Handling the Compound:
-
Conduct all manipulations of solid this compound within a chemical fume hood to control airborne particles.[3]
-
When weighing the compound, use a balance inside the fume hood or in a designated containment area.
-
Avoid generating dust.[3] Use smooth, careful motions when transferring the powder.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
3. Post-Handling and Storage:
-
After handling, thoroughly wash your hands with soap and water, even if gloves were worn.
-
Clean all contaminated surfaces and equipment.
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
2. Waste Collection and Disposal:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Carcinogen").
-
Follow your institution's specific procedures for hazardous waste pickup and disposal. Typically, this involves contacting the Environmental Health and Safety (EHS) office.
-
Ultimately, chemical waste such as this compound is often disposed of via high-temperature incineration by a licensed waste management facility.[5][6]
Quantitative Data
No specific occupational exposure limits (e.g., PEL, TLV) for this compound were identified in the reviewed safety literature. All handling should aim to minimize any level of exposure.
| Parameter | Value |
| Occupational Exposure Limit | Not established |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. phebra.com [phebra.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. cce.caltech.edu [cce.caltech.edu]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. services.gov.krd [services.gov.krd]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
